Makisterone A 20,22-monoacetonide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(4R,5R)-5-[(2R)-3-hydroxy-2,3-dimethylbutyl]-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O7/c1-17(26(2,3)35)13-25-30(8,38-27(4,5)37-25)24-10-12-31(36)19-14-21(32)20-15-22(33)23(34)16-28(20,6)18(19)9-11-29(24,31)7/h14,17-18,20,22-25,33-36H,9-13,15-16H2,1-8H3/t17-,18+,20+,22-,23+,24+,25-,28-,29-,30-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIPVDOBTYKPCE-RTYUKWHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C(OC(O1)(C)C)(C)C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]1[C@@](OC(O1)(C)C)(C)[C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Enigma of Makisterone A 20,22-monoacetonide: A Technical Guide to its Natural Sources and Analysis
For Immediate Release
This technical guide offers an in-depth exploration of Makisterone A 20,22-monoacetonide, a notable phytoecdysteroid, tailored for researchers, scientists, and professionals in drug development. The document navigates the current understanding of its natural origins, presents detailed analytical methodologies, and contextualizes its biological significance through relevant signaling pathways.
Executive Summary
This compound is a steroid of interest within the ecdysteroid family, compounds known for their role in insect molting and a range of pharmacological effects in vertebrates. While the definitive natural source of this specific acetonide remains ambiguous in publicly accessible scientific literature, this guide synthesizes available data on its parent compounds and structurally similar molecules. By providing a comprehensive overview, this document aims to equip researchers with the foundational knowledge required for further investigation and application of this and related phytoecdysteroids.
The Conundrum of Natural Occurrence
The precise natural origin of this compound is not definitively documented in primary scientific literature. Several commercial suppliers identify its initial source as "The herbs of Dysdercus fasciatus". This is inherently contradictory, as Dysdercus fasciatus, commonly known as the cotton stainer, is an insect. This suggests several possibilities: the compound is produced by the insect, it is sequestered from a host plant, or the source information is inaccurate.
The parent compound, Makisterone A, has been identified in both the insect Dysdercus cingulatus and the plant Taxus cuspidata[1]. It has also been isolated from the plant Ipomoea hederacea. Furthermore, a closely related compound, Makisterone C-20,22-acetonide, has been successfully isolated from the leaves and flowers of Rhaponticum uniflorum. Another similar compound, Pterosterone 20,22-acetonide, was recently isolated from the fern Acrostichum aureum.
This pattern suggests that while this compound may be found in insects, a plant origin is highly probable, either as a primary producer or as a source for insect sequestration.
Quantitative Data on Related Ecdysteroids
To provide a comparative context, the following table summarizes the occurrence of Makisterone A and related acetonide derivatives as documented in scientific literature. The lack of a primary isolation paper for this compound precludes the availability of quantitative yield data for this specific compound.
| Compound | Natural Source | Yield/Concentration | Reference |
| Makisterone A | Taxus cuspidata (Yew) | Minor component | [2] |
| Makisterone A | Dysdercus cingulatus | Data not available | [1] |
| Makisterone C-20,22-acetonide | Rhaponticum uniflorum | Data not available | |
| Pterosterone 20,22-acetonide | Acrostichum aureum | Data not available |
Experimental Protocols: A Representative Methodology
Given the absence of a specific published protocol for the isolation of this compound, a detailed, representative methodology is presented below. This protocol is adapted from the successful isolation of Makisterone C-20,22-acetonide from Rhaponticum uniflorum and serves as a robust starting point for researchers.
Extraction and Fractionation
-
Plant Material Preparation: Air-dry and pulverize the leaves of the source plant material.
-
Initial Extraction: Macerate the powdered material with 70% ethanol (B145695) at room temperature. Filter and concentrate the extract under reduced pressure.
-
Solvent Partitioning: Sequentially partition the crude extract with n-hexane, chloroform, and ethyl acetate (B1210297) to remove non-polar and moderately polar compounds.
-
Column Chromatography (Initial Separation): Subject the remaining aqueous-alcoholic fraction to column chromatography on a suitable stationary phase (e.g., Diaion HP-20). Elute with a stepwise gradient of decreasingly polar solvents (e.g., water to methanol/ethanol).
-
Fraction Pooling: Combine fractions containing ecdysteroids, as identified by thin-layer chromatography (TLC) analysis, using a suitable visualization reagent (e.g., vanillin-sulfuric acid).
Purification and Isolation
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purify the ecdysteroid-rich fractions using preparative reversed-phase HPLC.
-
Column: C18, 250 x 10 mm, 10 µm
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detection: UV at 246 nm.
-
-
Isolation: Collect the peak corresponding to the target acetonide and concentrate to yield the purified compound.
Structural Elucidation
-
Mass Spectrometry (MS): Determine the molecular formula using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure and confirm the identity as this compound.
-
UV Spectroscopy: Confirm the presence of the characteristic 7-en-6-one chromophore of ecdysteroids by UV-Vis spectroscopy (λmax ≈ 242 nm).
Visualizing the Workflow and Biological Context
To aid in the conceptualization of the experimental and biological processes, the following diagrams are provided.
Ecdysteroids exert their biological effects in insects primarily through the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP)[3][4][5].
Conclusion and Future Directions
The natural sourcing and analysis of this compound present a compelling area for further research. While its definitive origin remains to be elucidated, the methodologies for isolating and characterizing related compounds provide a clear path forward. The biological activity of ecdysteroids, mediated through the ecdysone receptor, continues to be a focal point for drug discovery and development, particularly in the realms of insecticides and potential therapeutic agents for metabolic and muscle-wasting disorders in mammals. Future research should prioritize the identification of a definitive natural source for this compound, followed by a thorough investigation of its unique biological properties.
References
- 1. Makisterone A | C28H46O7 | CID 12312690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sterol Regulation of Development and 20-Hydroxyecdysone Biosynthetic and Signaling Genes in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Elucidating the Molecular Architecture of Makisterone A 20,22-monoacetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the methodologies and data integral to the structural elucidation of Makisterone A 20,22-monoacetonide. While a dedicated, comprehensive study on the complete structural analysis of this specific derivative is not extensively documented in publicly available literature, this paper constructs a robust framework for its elucidation based on established principles and data from closely related ecdysteroids, including its parent compound, Makisterone A, and analogous acetonide derivatives.
Makisterone A is a C-28 phytoecdysteroid, an analogue of the insect molting hormone 20-hydroxyecdysone, and plays a significant role in insect development and metamorphosis.[1][2][3] The formation of a 20,22-monoacetonide derivative involves the protection of the vicinal diol at the C-20 and C-22 positions, a common strategy in ecdysteroid chemistry to facilitate the study of other functional groups or to modulate biological activity. The structural confirmation of such a derivative is paramount for its use in further research and development.
Proposed Structure and Physicochemical Properties
The foundational step in the structural elucidation of this compound is the characterization of its parent compound, Makisterone A.
| Property | Value | Reference |
| Molecular Formula | C28H46O7 | [1][4] |
| Molecular Weight | 494.7 g/mol | [1][4] |
| CAS Number | 20137-14-8 | [1][4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in methanol, ethanol, DMSO, and acetic acid. Sparingly soluble in chloroform (B151607) and insoluble in water. | [1] |
The formation of the 20,22-monoacetonide derivative from Makisterone A would result in a compound with the following predicted properties:
| Property | Predicted Value |
| Molecular Formula | C31H48O7 |
| Molecular Weight | 532.7 g/mol |
Experimental Protocols
The elucidation of this compound's structure would rely on a combination of synthetic chemistry and advanced spectroscopic techniques.
The synthesis of the 20,22-monoacetonide derivative from Makisterone A is analogous to the preparation of similar acetonides from other ecdysteroids like 20-hydroxyecdysone.[5]
Materials:
-
Makisterone A
-
Anhydrous Acetone
-
Anhydrous Copper Sulfate (B86663) (or another suitable dehydrating agent)
-
Anhydrous Acid Catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous reaction solvent (e.g., Dichloromethane)
-
Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
A solution of Makisterone A in anhydrous dichloromethane (B109758) is treated with a large excess of anhydrous acetone.
-
Anhydrous copper sulfate and a catalytic amount of p-toluenesulfonic acid are added to the reaction mixture.
-
The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane as the eluent.
The purified product would be subjected to a suite of spectroscopic analyses to confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: To identify the proton environment of the molecule. Key signals would include the characteristic singlets for the two methyl groups of the acetonide functionality, shifts in the signals for the protons at C-20 and C-22, and the disappearance of the corresponding hydroxyl proton signals.
-
13C NMR: To determine the number and type of carbon atoms. The formation of the acetonide would be confirmed by the appearance of a new quaternary carbon signal for the ketal carbon and two new methyl carbon signals.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to assign all signals unambiguously. HMBC is particularly crucial for confirming the connectivity between the acetonide methyl groups and the C-20/C-22 positions.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula of the product, confirming the addition of the acetonide group.
-
Tandem Mass Spectrometry (MS/MS): To analyze the fragmentation pattern, which can provide further structural information and confirm the location of the acetonide group.
Data Presentation
The following tables represent the expected key data points from the spectroscopic analysis of this compound, based on known data for similar compounds.
Table 1: Expected Key 1H NMR Chemical Shifts (δ) in CDCl3
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Key Correlations (from 2D NMR) |
| H-22 | ~ 4.0 - 4.2 | m | COSY with H-23; HMBC with C-20, C-21, C-23 |
| H-21 (CH3) | ~ 1.2 - 1.4 | s | HMBC with C-17, C-20, C-22 |
| Acetonide CH3 | ~ 1.3 - 1.5 | s | HMBC with acetonide ketal carbon, C-20, C-22 |
| Acetonide CH3 | ~ 1.4 - 1.6 | s | HMBC with acetonide ketal carbon, C-20, C-22 |
Table 2: Expected Key 13C NMR Chemical Shifts (δ) in CDCl3
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C-20 | ~ 75 - 80 | Shift due to acetonide formation |
| C-22 | ~ 78 - 83 | Shift due to acetonide formation |
| Acetonide Ketal C | ~ 108 - 112 | Characteristic signal for the acetonide quaternary carbon |
| Acetonide CH3 | ~ 25 - 30 | Two distinct signals for the non-equivalent methyl groups |
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]+ | 533.3478 | To be determined |
| [M+Na]+ | 555.3297 | To be determined |
Visualization of the Elucidation Workflow
The logical flow of the structure elucidation process is depicted in the following diagram.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a critical step for its application in further scientific inquiry. By employing a systematic approach that combines chemical synthesis with a suite of powerful spectroscopic techniques, the precise molecular architecture of this derivative can be unequivocally determined. The methodologies and expected data outlined in this guide provide a comprehensive roadmap for researchers and scientists working with ecdysteroids and their derivatives. The confirmation of the 20,22-monoacetonide structure is essential for understanding its chemical properties, biological activity, and potential applications in drug development and as a tool for endocrinological research.
References
Unveiling the Potential Biological Activities of Makisterone A 20,22-monoacetonide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of Makisterone A 20,22-monoacetonide is not extensively available in publicly accessible literature. This guide synthesizes information from studies on the parent compound, Makisterone A, and other related ecdysteroid acetonides to infer potential biological activities, experimental considerations, and relevant signaling pathways. All data and methodologies presented should be considered in this context.
Introduction
Makisterone A is a C28 ecdysteroid, a class of steroid hormones that play a crucial role in the molting and development of arthropods. Its 20,22-monoacetonide derivative is a structurally related compound, and while its specific biological profile is not well-documented, the activities of analogous compounds provide a foundation for predicting its potential pharmacological effects. Ecdysteroids, in general, have garnered significant interest for their diverse biological activities in mammals, including anabolic, anti-diabetic, and cytotoxic effects, without the androgenic side effects associated with traditional anabolic steroids. This guide explores the inferred biological activities of this compound, drawing parallels from closely related molecules.
Potential Biological Activities and Quantitative Data
Based on the known activities of other ecdysteroids and their acetonide derivatives, this compound may exhibit a range of biological effects. The following tables summarize quantitative data from studies on related compounds to provide a comparative baseline.
Cytotoxic Activity of Ecdysteroid Acetonides
Some ecdysteroid acetonides have demonstrated cytotoxic effects against various cancer cell lines. This suggests that the acetonide functional group may play a role in this activity.
Table 1: Cytotoxicity of Pterosterone 20,22-acetonide against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| Pterosterone 20,22-acetonide | LU-1 (Lung Carcinoma) | 51.59 |
| MCF7 (Breast Carcinoma) | 60.14 | |
| HepG2 (Hepatocellular Carcinoma) | 58.23 |
Data inferred from studies on Pterosterone 20,22-acetonide and ponasterone A 20,22-acetonide which showed similar activities[1].
Enzyme Inhibitory Activity of Ecdysteroids and Their Derivatives
Ecdysteroids have been shown to inhibit various enzymes. The acetonide derivatives may also possess such properties.
Table 2: Enzyme Inhibitory Activity of Selected Ecdysteroids
| Ecdysteroid Derivative | Enzyme | Inhibition | Measurement |
| 20-Hydroxyecdysone-2,3,22-tri-O-acetate | Acetylcholinesterase (AChE) | 5.56 mg GALAE/g | - |
| Butyrylcholinesterase (BChE) | 4.76 mg GALAE/g | - | |
| Viticosterone E | Tyrosinase | 78.88 mg KAE/g | - |
| Viticosterone E-diacetonide | α-Amylase | 0.35 mmol ACAE/g | - |
GALAE: Galantamine Equivalent; KAE: Kojic Acid Equivalent; ACAE: Acarbose Equivalent. Data from a study on a panel of 20 ecdysteroids[2][3][4].
Anabolic Activity of Ecdysteroids
Ecdysteroids are noted for their anabolic effects, promoting protein synthesis and muscle growth.
Table 3: Anabolic Effects of Ecdysterone
| Model | Parameter | Result |
| Rat Soleus Muscle | Fiber Size Increase | Stronger than metandienone at the same dose |
| C2C12 Myotubes | Myotube Diameter Increase | Comparable to dihydrotestosterone (B1667394) and IGF-1 |
Data from studies on Ecdysterone, a widely studied phytoecdysteroid[5].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. The following are generalized protocols for key experiments relevant to the potential activities of this compound.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
-
Cell Culture: Human cancer cell lines (e.g., LU-1, MCF7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 30 minutes.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Enzyme Inhibition Assays
This assay is based on Ellman's method[4].
-
Reaction Mixture: In a 96-well plate, the test compound, DTNB (Ellman's reagent), and the respective enzyme (AChE or BChE) in Tris-HCl buffer (pH 8.0) are incubated.
-
Initiation: The reaction is initiated by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) chloride for BChE).
-
Absorbance Measurement: The absorbance is measured spectrophotometrically at 412 nm. The rate of the reaction is monitored, and the percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.
-
Pre-incubation: The test compound and α-amylase solution in phosphate (B84403) buffer are pre-incubated.
-
Substrate Addition: A starch solution is added to start the reaction, and the mixture is incubated.
-
Reaction Termination: The reaction is stopped by adding dinitrosalicylic acid (DNS) color reagent and heating.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of inhibition is determined by comparing the absorbance of the test samples with the control.
In Vitro Anabolic Activity Assay (C2C12 Myotubes)
-
Cell Differentiation: C2C12 myoblasts are cultured and induced to differentiate into myotubes.
-
Compound Treatment: Differentiated myotubes are treated with this compound at various concentrations.
-
Incubation: The cells are incubated for a defined period.
-
Analysis: Myotube diameter is measured using microscopy and image analysis software. An increase in diameter indicates a hypertrophic effect. Protein synthesis can also be quantified by measuring the incorporation of radiolabeled amino acids (e.g., ³H-leucine).
Signaling Pathways and Experimental Workflows
Inferred Signaling Pathway for Anabolic Effects in Mammalian Cells
Ecdysteroids are thought to exert their anabolic effects in mammals through a pathway involving the estrogen receptor beta (ERβ), leading to the activation of the PI3K/Akt signaling cascade, which is a key regulator of muscle protein synthesis and hypertrophy.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Ecdysteroids as Potent Enzyme Inhibitors and Verification of Their Activity Using In Vitro and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Molecular Maestro: A Technical Guide to the Mechanism of Action of Makisterone A 20,22-monoacetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Makisterone A 20,22-monoacetonide, a derivative of the phytoecdysteroid Makisterone A, is presumed to exert its biological effects through a mechanism analogous to its parent compound and other ecdysteroids. This technical guide delineates the core mechanism of action, focusing on the interaction with the ecdysone (B1671078) receptor and the subsequent genomic cascade. While direct experimental data for the 20,22-monoacetonide derivative is limited, this document builds upon the well-established principles of ecdysteroid signaling to provide a comprehensive overview for research and development purposes. We will delve into the quantitative binding affinities, detailed experimental protocols for assessing bioactivity, and visual representations of the involved signaling pathways and experimental workflows.
Introduction
Ecdysteroids are a class of steroid hormones that play a pivotal role in the developmental processes of arthropods, most notably molting and metamorphosis. Makisterone A is a C28 ecdysteroid found in various insects and plants.[1] Its derivative, this compound, features an acetonide group protecting the C20 and C22 hydroxyl groups. This modification may influence its pharmacokinetic properties and binding affinity to its target receptor. The primary mode of action for ecdysteroids is the activation of a heterodimeric nuclear receptor complex, which subsequently modulates gene expression.
The Core Mechanism of Action: Ecdysone Receptor Activation
The central tenet of this compound's mechanism of action is its function as an agonist for the ecdysone receptor (EcR). The functional EcR is a heterodimer composed of the ecdysone receptor (EcR) subunit and the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[2]
In its inactive state, the EcR/USP heterodimer may be bound to co-repressor proteins in the nucleus of target cells. The binding of an ecdysteroid agonist, such as Makisterone A, to the ligand-binding domain (LBD) of the EcR subunit induces a conformational change in the receptor complex. This alteration facilitates the dissociation of co-repressors and the recruitment of co-activator proteins. The complete ligand-receptor-co-activator complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes, thereby initiating a transcriptional cascade.[3]
Quantitative Data: Receptor Binding Affinity
| Compound | Receptor | Method | Binding Affinity (Kd) | Reference |
| [3H]Ponasterone A | Nezara viridula EcR/USP | Radioligand Binding Assay | 6.8-7.5 nM | [4] |
| Makisterone A | Nezara viridula EcR/USP | Competitive Binding Assay | Similar affinity to 20E | [4] |
Signaling Pathway
The binding of this compound to the EcR/USP heterodimer initiates a hierarchical gene expression cascade, classically defined by the Ashburner model. This cascade involves "early" and "late" response genes.
-
Early Genes: These genes are directly activated by the hormone-receptor complex. They typically encode transcription factors (e.g., E74, Broad-Complex, E93) that, in turn, regulate the expression of the "late" genes.
-
Late Genes: The expression of these genes is induced by the protein products of the early genes. Late genes are thought to encode the proteins that carry out the physiological and morphological changes associated with molting and metamorphosis.
The Role of the 20,22-monoacetonide Group
While the core mechanism of action is dictated by the ecdysteroid backbone, the 20,22-monoacetonide functional group may impart unique properties to the molecule. Acetonide derivatives of ecdysteroids have been investigated for various biological activities. For instance, some ecdysteroid acetonides have been shown to act as inhibitors of P-glycoprotein (MDR1), a protein associated with multidrug resistance in cancer cells. This suggests that the acetonide modification could potentially broaden the biological activity profile of Makisterone A beyond its primary role as an ecdysone receptor agonist. Further research is required to elucidate the specific impact of the 20,22-monoacetonide group on receptor binding kinetics, metabolic stability, and potential off-target effects.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of ecdysteroid analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the ecdysone receptor.
Materials:
-
Purified recombinant EcR/USP heterodimer
-
Radiolabeled ecdysteroid (e.g., [³H]Ponasterone A)
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-HCl buffer with appropriate salts and stabilizers)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a multi-well plate, incubate a fixed concentration of the radiolabeled ecdysteroid and the purified EcR/USP heterodimer with varying concentrations of the unlabeled test compound.
-
Include control wells with no unlabeled competitor (total binding) and wells with a large excess of unlabeled ecdysteroid (non-specific binding).
-
Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value.
-
Calculate the dissociation constant (Ki) using the Cheng-Prusoff equation.
Drosophila BII Cell-Based Bioassay
This cell-based assay measures the biological activity of ecdysteroids by observing their effect on the morphology and proliferation of the Drosophila melanogaster BII cell line.
Materials:
-
Drosophila melanogaster BII tumorous blood cell line
-
Schneider's Drosophila Medium supplemented with fetal bovine serum
-
This compound
-
20-hydroxyecdysone (B1671079) (positive control)
-
Microplate reader
Procedure:
-
Seed BII cells into a 96-well microplate at a suitable density.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound and the 20E control in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Incubate the plate for 3-5 days.
-
Observe the cells daily for morphological changes (e.g., clumping, formation of processes) indicative of an ecdysteroid response.
-
At the end of the incubation period, quantify cell proliferation using a suitable method (e.g., MTT assay, direct cell counting).
-
Determine the EC₅₀ value (the concentration that elicits 50% of the maximal response) for this compound.
Conclusion
The mechanism of action of this compound is fundamentally rooted in its role as an agonist of the ecdysone receptor, a key regulator of insect development. By binding to the EcR/USP heterodimer, it initiates a genomic signaling cascade that orchestrates profound physiological changes. While the 20,22-monoacetonide modification may influence its biological properties, the core ecdysteroid-receptor interaction remains the primary driver of its activity. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the potential of this and other ecdysteroid analogs. Future studies should focus on directly quantifying the binding affinity and biological activity of the acetonide derivative to fully elucidate its pharmacological profile.
References
The Role of Makisterone A 20,22-monoacetonide in Insect Molting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Makisterone A 20,22-monoacetonide is a naturally occurring ecdysteroid derivative. Ecdysteroids are steroid hormones that play a critical role in the developmental processes of arthropods, most notably molting (ecdysis). While research directly focusing on this compound is limited, its structural similarity to the potent insect molting hormone, Makisterone A, strongly suggests a significant role in insect endocrinology. This technical guide synthesizes the available information on Makisterone A and related ecdysteroid acetonides to provide a comprehensive understanding of the probable function, mechanism of action, and experimental considerations for this compound in the context of insect molting. This document outlines the established ecdysteroid signaling pathway, presents hypothetical quantitative data based on its parent compound, and provides detailed experimental protocols relevant to its study.
Introduction to Ecdysteroids and Insect Molting
Insect development is characterized by a series of molts, where the rigid exoskeleton is shed to allow for growth. This process is under the precise control of a class of steroid hormones called ecdysteroids. The primary active ecdysteroid in many insect species is 20-hydroxyecdysone (B1671079) (20E). However, other ecdysteroids, such as Makisterone A, can be the major molting hormone in certain insect orders, particularly in phytophagous hemipterans. These hormones are synthesized in the prothoracic gland and released into the hemolymph, where they initiate a cascade of gene expression changes in target tissues, leading to the synthesis of a new cuticle and the shedding of the old one.
Makisterone A is a C28 ecdysteroid, differing from the more common C27 ecdysone (B1671078) by the presence of a methyl group at the C-24 position. This compound is a derivative of Makisterone A where the hydroxyl groups at positions 20 and 22 are protected as an acetonide. This modification can occur naturally or be a result of extraction procedures using acetone. The presence of the acetonide group can influence the polarity and bioavailability of the molecule.
The Ecdysteroid Signaling Pathway
Ecdysteroids exert their effects by binding to a nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), the insect homolog of the vertebrate Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes. In the absence of a ligand, the EcR/USP complex can act as a transcriptional repressor. Upon binding of an ecdysteroid like Makisterone A, a conformational change occurs in the complex, leading to the recruitment of coactivators and the initiation of gene transcription. This signaling cascade is the central regulatory mechanism for molting and metamorphosis in insects. It is highly probable that this compound functions through this same pathway.
Quantitative Data (Hypothetical)
Table 1: Hypothetical Quantitative Data for this compound
| Parameter | Hypothetical Value | Method of Determination | Reference Compound |
| Binding Affinity (Kd) to EcR/USP | 5 - 20 nM | Radioligand Binding Assay | Makisterone A (~5 nM) |
| EC50 for Molting Induction | 0.1 - 1 µg/g body weight | In vivo Injection Bioassay | 20-Hydroxyecdysone |
| EC50 for Gene Expression (e.g., E75) | 10 - 100 nM | In vitro Cell-Based Reporter Assay | Ponasterone A |
Disclaimer: The values presented in this table are hypothetical and are intended for illustrative purposes only. Experimental validation is required.
Experimental Protocols
The study of this compound would involve a series of established protocols in insect endocrinology.
Isolation and Purification
A general procedure for the isolation of ecdysteroid acetonides from natural sources would involve:
-
Extraction: Plant or insect material is homogenized and extracted with a solvent such as methanol (B129727) or ethanol (B145695).
-
Partitioning: The crude extract is partitioned between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., aqueous methanol) to remove lipids.
-
Chromatography: The polar fraction is subjected to a series of chromatographic steps, including:
-
Solid-Phase Extraction (SPE) using a C18 cartridge.
-
High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient.
-
-
Identification: The purified compound is identified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of Ecdysteroid Acetonides
For creating standards or for further biological testing, ecdysteroid acetonides can be synthesized from the parent ecdysteroid.
-
Reaction Setup: Dissolve the parent ecdysteroid (e.g., Makisterone A) in anhydrous acetone.
-
Catalyst: Add a catalytic amount of an acid, such as phosphomolybdic acid or p-toluenesulfonic acid.
-
Reaction: Stir the mixture at room temperature for a specified time (e.g., 30 minutes to several hours), monitoring the reaction by Thin-Layer Chromatography (TLC).
-
Workup: Neutralize the reaction with a weak base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the resulting acetonide by column chromatography or HPLC.
In Vitro Ecdysone Receptor Binding Assay
This assay determines the affinity of the test compound for the EcR/USP receptor complex.
-
Receptor Preparation: Prepare a protein extract containing the EcR and USP receptors, typically from a cell line that overexpresses these proteins (e.g., Sf9 cells).
-
Radioligand: Use a radiolabeled ecdysteroid with high affinity, such as [³H]Ponasterone A.
-
Competition Assay: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the bound from the unbound radioligand using a method like filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the binding affinity (Kd) can be calculated.
In Vivo Molting Bioassay
This assay assesses the ability of the compound to induce molting in a living insect.
-
Insect Model: Use a suitable insect model, such as ligated abdomens of last instar larvae of a fly (e.g., Musca domestica) or a beetle (e.g., Tenebrio molitor). Ligation prevents the release of endogenous molting hormone from the prothoracic glands.
-
Injection: Inject a known dose of the test compound dissolved in a suitable solvent (e.g., 10% ethanol in saline) into the ligated abdomens.
-
Observation: Observe the insects for signs of molting (e.g., apolysis, ecdysis) over a period of several days.
-
Dose-Response Curve: Test a range of doses to determine the effective dose that induces molting in 50% of the treated insects (ED50).
Conclusion and Future Directions
This compound, as a derivative of the potent insect molting hormone Makisterone A, is strongly presumed to be an active ecdysteroid agonist. It is expected to bind to the EcR/USP receptor complex and trigger the downstream gene expression cascade that leads to molting. The acetonide modification may influence its stability, bioavailability, and receptor binding affinity, which warrants further investigation.
For researchers and professionals in drug development, this compound and similar ecdysteroid derivatives represent interesting molecules. Their potential as species-specific insect growth regulators could be explored for the development of novel and environmentally friendly insecticides. Future research should focus on the following:
-
Definitive Isolation and Quantification: Confirming the natural occurrence and quantifying the levels of this compound in various insect species.
-
Biological Activity: Performing detailed in vitro and in vivo assays to determine the precise binding affinity and molting-inducing activity of this specific compound.
-
Comparative Studies: Comparing the activity of this compound with that of Makisterone A and 20-hydroxyecdysone to understand the structure-activity relationship of the acetonide modification.
-
Metabolism Studies: Investigating the metabolic fate of this compound in insects to understand its stability and duration of action.
By addressing these research gaps, a clearer understanding of the specific role of this compound in insect molting can be achieved, potentially opening new avenues for both basic research and applied pest management strategies.
Makisterone A 20,22-monoacetonide as a phytoecdysteroid
An In-depth Technical Guide to Makisterone A 20,22-monoacetonide as a Phytoecdysteroid
Introduction
Phytoecdysteroids are a class of plant-derived steroids that are structurally analogous to insect molting hormones, known as ecdysteroids.[1] Synthesized by plants, primarily as a defense mechanism against phytophagous insects, these compounds can disrupt the molting process, leading to metabolic damage and mortality in insects that ingest them.[1][2] Chemically, phytoecdysteroids are polyhydroxylated ketosteroids classified as triterpenoids, synthesized from mevalonic acid in the plant cell.[1][2] Beyond their role in plant defense, phytoecdysteroids have garnered significant interest from researchers and drug development professionals due to their wide range of pharmacological activities in mammals, including anabolic, adaptogenic, antidiabetic, and hepatoprotective effects, without the adverse effects associated with anabolic-androgenic steroids.[1][3][4]
This technical guide focuses on this compound, a specific phytoecdysteroid derivative. We will delve into its chemical properties, biological activity, relevant experimental protocols, and the signaling pathways it is likely to modulate.
Chemical and Physical Properties
This compound is a derivative of Makisterone A, a C28 ecdysteroid.[5][6] The acetonide group is attached at the 20 and 22 positions of the steroid's side chain. While specific research on this derivative is limited, its properties can be inferred from data on the parent compound and related acetonides. The compound is commercially available as a reference standard for research.[7][8]
Table 1: Physicochemical Properties of this compound and its Parent Compound, Makisterone A.
| Property | This compound | Makisterone A |
|---|---|---|
| CAS Number | 245323-24-4[7][8] | 20137-14-8[5][9] |
| Molecular Formula | C₃₁H₅₀O₇[7][8] | C₂₈H₄₆O₇[5][9] |
| Molecular Weight | 534.73 g/mol [8] | 494.7 g/mol [5][9] |
| Source | Found in Dysdercus fasciatus, Rhaponticum uniflorum[8][10][11] | Found in various plants like Ipomoea hederacea and insects like Apis mellifera[6][12] |
| Compound Type | Steroid[8] | Ecdysteroid[9] |
| Physical Description | Powder[8] | White to off-white solid[12] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[8] | Soluble in DMSO, Ethanol (B145695), Methanol[9][12] |
Biological Activity and Quantitative Data
A study on the red flour beetle, Tribolium castaneum, demonstrated the effects of ingested Makisterone A on various developmental and biochemical parameters.[13]
Table 2: Effect of Ingested Makisterone A on Biochemical Parameters of Tribolium castaneum Larvae.[13]
| Concentration (ppm) | Total Protein (µ g/larva ) | α-Amylase Activity (µg starch consumed/larva) | Glutathione S-transferase (GST) Activity (nmol/min/mg protein) |
|---|---|---|---|
| Control | Not reported | Not reported | Not reported |
| 300 | 176.94 | Not specified, but inhibited | Increased |
| 600 | 106.72 | Not specified, but inhibited | Increased |
| 900 | 93.16 | Not specified, but inhibited | Increased |
| 1200 | 39.32 | 131.68 ± 1.7 | 273.26 ± 6.4 |
The study also noted that ingestion of Makisterone A induced dose-dependent mortality, reduced pupation and adult emergence rates, and decreased the activities of esterase and P-450 monooxygenases at higher concentrations.[13] In mammals, phytoecdysteroids have been shown to increase protein synthesis in skeletal muscle cells by up to 20%, an effect that is inhibited by PI3K inhibitors.[3]
Experimental Protocols
Phytoecdysteroid Extraction and Isolation
The isolation of phytoecdysteroids from plant material is a multi-step process involving extraction and various chromatographic purification techniques.[14][15]
Methodology:
-
Extraction: Dried and milled plant material is typically extracted with a polar solvent like methanol (B129727) (MeOH) or ethanol (EtOH).[14] For instance, 80% aqueous methanol can be used.[16]
-
Defatting: The crude extract is subjected to liquid-liquid partition to remove nonpolar compounds like lipids and chlorophyll. This is commonly done by partitioning between hexane (B92381) and 80% aqueous MeOH.[14]
-
Solvent Partitioning: The defatted extract is further partitioned between n-butanol (n-BuOH) and water. Ecdysteroids, being moderately polar, will partition into the n-BuOH phase.[14]
-
Chromatographic Purification: The n-BuOH fraction, rich in ecdysteroids, is concentrated and subjected to a series of chromatographic steps for purification. These can include:
-
Low-Pressure Column Chromatography: Using stationary phases like alumina (B75360) or silica (B1680970) gel.[17]
-
Solid-Phase Extraction (SPE): For fractionation of the extract.[16]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP) and reversed-phase (RP) HPLC are essential for separating complex mixtures of ecdysteroids to achieve high purity (>90%).[15]
-
Other Techniques: Preparative Thin-Layer Chromatography (TLC), Droplet Counter-Current Chromatography (DCCC), and Gel Chromatography (e.g., Sephadex LH-20) may also be employed.[15][17]
-
Biological Activity Assays
Several bioassays are used to determine the biological activity of ecdysteroids.
-
BII Bioassay: This is an in vitro competitive binding assay that measures the affinity of a test compound for the ligand-binding domain of the Drosophila melanogaster ecdysone (B1671078) receptor.[18] It is a reliable method for determining the agonistic or antagonistic potential of ecdysteroid analogs.[18][19]
-
Limulus Bioassay: This assay utilizes first-stage larvae of the horseshoe crab, Limulus polyphemus. It is highly sensitive and can detect ecdysteroids in the picogram range.[20][21] The endpoint is the induction of molting or the formation of a new cuticle after the test compound is injected.[21]
-
Insect Feeding/Ingestion Assays: As demonstrated with T. castaneum, this in vivo method involves incorporating the test compound into the diet of the target insect.[13] The effects on various life cycle parameters (mortality, development time, pupation success) and biochemical markers (enzyme activities) are measured over time to assess the compound's insecticidal and metabolic disruption potential.[13]
Signaling Pathways
Canonical Ecdysone Signaling in Insects
In insects, the hormonal effects of ecdysteroids are mediated by a nuclear receptor complex. This pathway is the primary target for the insecticidal action of phytoecdysteroids.
-
Ligand Binding: Makisterone A enters the nucleus and binds to the Ecdysone Receptor (EcR), which is heterodimerized with the Ultraspiracle protein (USP), the insect ortholog of the mammalian Retinoid X Receptor (RXR).[12][22]
-
DNA Binding: Ligand binding induces a conformational change in the EcR-USP complex, increasing its affinity for specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.[22][23]
-
Transcriptional Activation: The activated receptor complex recruits coactivator proteins and initiates the transcription of "early" response genes (e.g., transcription factors).[24]
-
Secondary Cascade: The protein products of these early genes then activate a larger set of "late" response genes, which execute the physiological changes associated with molting and metamorphosis.[24]
References
- 1. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytoecdysteroid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phytoecdysteroids and Anabolic-Androgenic Steroids - Structure an...: Ingenta Connect [ingentaconnect.com]
- 5. Makisterone A | C28H46O7 | CID 12312690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound | CAS:245323-24-4 | Manufacturer ChemFaces [chemfaces.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. adipogen.com [adipogen.com]
- 13. journals.co.za [journals.co.za]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Two Ecdysteroids Isolated from Micropropagated Lychnis flos-cuculi and the Biological Activity of Plant Material - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. Biological activity of natural and synthetic ecdysteroids in the BII bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biological activity of natural and synthetic ecdysteroids in the B11 bioassay | Semantic Scholar [semanticscholar.org]
- 20. journals.uchicago.edu [journals.uchicago.edu]
- 21. journals.uchicago.edu [journals.uchicago.edu]
- 22. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 23. sdbonline.org [sdbonline.org]
- 24. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Makisterone A 20,22-monoacetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Makisterone A 20,22-monoacetonide, a derivative of the phytoecdysteroid Makisterone A. Due to the limited availability of published spectroscopic data for this specific compound, this guide utilizes data from closely related structural analogs and established principles of steroid spectroscopy to present a detailed characterization. This information is intended to support research and development activities in fields such as endocrinology, entomology, and medicinal chemistry.
Chemical Structure and Properties
This compound is formed by the reaction of Makisterone A with acetone, resulting in the formation of a cyclic acetal (B89532) between the hydroxyl groups at positions C-20 and C-22.
| Property | Value |
| Chemical Formula | C₃₁H₅₀O₇[1] |
| Molecular Weight | 534.72 g/mol |
| CAS Number | 245323-24-4[1] |
| Class | Ecdysteroid |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of Pterosterone 20,22-acetonide (500 MHz, acetone-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 3.83 | brd | 10.5 |
| 3 | 3.92 | m | |
| 7 | 5.73 | d | 2.5 |
| 18 | 0.81 | s | |
| 19 | 0.91 | s | |
| 21 | 1.17 | s | |
| 22 | 3.93 | dd | 4.0, 8.5 |
| 24 | 3.52 | dd | 3.0, 7.5 |
| 26 | 0.89 | d | 7.0 |
| 27 | 0.90 | d | 7.0 |
| 29 | 1.31 | s | |
| 31 | 1.36 | s |
Table 2: ¹³C NMR Data of Pterosterone 20,22-acetonide (125 MHz, acetone-d₆)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 37.8 | 17 | 51.5 |
| 2 | 68.0 | 18 | 18.0 |
| 3 | 68.1 | 19 | 21.6 |
| 4 | 32.1 | 20 | 80.4 |
| 5 | 51.1 | 21 | 25.1 |
| 6 | 203.9 | 22 | 85.5 |
| 7 | 121.8 | 23 | 34.4 |
| 8 | 165.2 | 24 | 75.1 |
| 9 | 38.6 | 25 | 33.7 |
| 10 | 38.6 | 26 | 17.4 |
| 11 | 21.0 | 27 | 19.3 |
| 12 | 31.8 | 28 | 107.6 |
| 13 | 48.0 | 29 | 27.1 |
| 14 | 84.7 | 30 | 29.2 |
| 15 | 31.4 | ||
| 16 | 21.0 |
Mass Spectrometry (MS)
While a published mass spectrum for this compound is not available, the expected key fragmentation patterns can be predicted based on its structure and data from similar compounds like Makisterone C-20,22-acetonide.[2] The fragmentation of ecdysteroid acetonides typically involves the loss of the acetonide group, water molecules, and cleavage of the side chain.
Table 3: Predicted High-Resolution Mass Spectrometry (HR-MS) Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 535.3630 | Protonated molecule |
| [M+Na]⁺ | 557.3449 | Sodium adduct |
| [M-CH₃]⁺ | 519.3317 | Loss of a methyl group |
| [M-H₂O+H]⁺ | 517.3524 | Loss of water |
| [M-(CH₃)₂CO+H]⁺ | 477.3368 | Loss of acetone |
| [Side Chain Cleavage + H]⁺ | Varies | Fragmentation of the C17 side chain |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 (broad) | O-H | Stretching vibration of hydroxyl groups |
| ~2950-2850 | C-H | Stretching vibrations of alkyl groups |
| ~1650 | C=O | Stretching vibration of the α,β-unsaturated ketone |
| ~1380 and ~1370 | C(CH₃)₂ | Bending vibrations of the gem-dimethyl group in the acetonide |
| ~1250-1050 | C-O | Stretching vibrations of alcohols and the acetal |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of ecdysteroid acetonides, based on methods reported in the literature for similar compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., acetone-d₆, CDCl₃, or MeOD).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution.
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra to enable full structural assignment. For ¹H NMR, a typical spectral width would be 0-10 ppm. For ¹³C NMR, a spectral width of 0-220 ppm is appropriate.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source is ideal for accurate mass determination and fragmentation analysis.
-
Data Acquisition: Acquire spectra in positive ion mode. Perform MS/MS experiments on the protonated molecule ([M+H]⁺) to obtain fragmentation data.
-
Data Analysis: Analyze the data to determine the elemental composition and identify characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a solution.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of this compound.
Caption: Experimental workflow for characterization.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Makisterone A 20,22-monoacetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Makisterone A is a phytoecdysteroid, an analogue of the insect molting hormone 20-hydroxyecdysone. Ecdysteroids are of significant interest in biomedical and pharmaceutical research due to their diverse biological activities, including anabolic, adaptogenic, and anti-diabetic effects. The synthesis of derivatives of natural ecdysteroids is a key strategy for modulating their biological activity, bioavailability, and pharmacokinetic properties. The protection of the 20,22-diol functionality as a monoacetonide is a common synthetic step to allow for selective reactions at other hydroxyl groups within the molecule. This document provides a detailed protocol for the synthesis of Makisterone A 20,22-monoacetonide, a derivative that can serve as a crucial intermediate in the development of novel therapeutic agents.
Chemical Structures
Makisterone A
(Simplified representation of the side chain diol)
This compound
(Simplified representation of the protected side chain)
Experimental Protocols
General Method for the Synthesis of Ecdysteroid Acetonides
This protocol is adapted from a general procedure for the preparation of ecdysteroid acetonides.[1] It involves the acid-catalyzed reaction of the 20,22-diol of Makisterone A with acetone (B3395972).
Materials and Reagents:
-
Makisterone A
-
Acetone (anhydrous)
-
Phosphomolybdic acid (PMA)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Instrumentation:
-
Ultrasonic bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolution: Dissolve Makisterone A in anhydrous acetone. A recommended concentration is 1 gram of the starting material per 100 mL of acetone.[1]
-
Catalyst Addition: To this solution, add phosphomolybdic acid as a catalyst. A suggested amount is 1 gram of PMA for each gram of Makisterone A.[1]
-
Reaction: Sonicate the reaction mixture at room temperature for 30 minutes in an ultrasonic bath.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, neutralize the mixture with a 10% aqueous solution of sodium bicarbonate.[1] This step is crucial to quench the acidic catalyst.
-
Solvent Removal: Evaporate the acetone under reduced pressure using a rotary evaporator.[1]
-
Extraction: Extract the product from the aqueous residue with dichloromethane (3 x 50 mL).[1]
-
Drying and Concentration: Combine the organic fractions and dry them over anhydrous sodium sulfate.[1] Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure product.
Data Presentation
Table 1: Summary of Expected Quantitative Data for the Synthesis of this compound
| Parameter | Expected Value/Range | Notes |
| Starting Material | Makisterone A | Purity should be >95% as determined by HPLC. |
| Product | This compound | - |
| Reaction Time | 30 minutes | Monitored by TLC.[1] |
| Yield | 70-90% | The yield can vary depending on the reaction scale and purity of the starting material. This is an estimated range based on similar reactions with other ecdysteroids. |
| ¹H NMR | Diagnostic peaks | Expect two new singlets in the region of δ 1.2-1.5 ppm corresponding to the two methyl groups of the acetonide. The signals for the H-20 and H-22 protons will also be shifted. |
| ¹³C NMR | Diagnostic peaks | Expect a new quaternary carbon signal around δ 108-110 ppm for the ketal carbon, and two new methyl carbon signals around δ 25-30 ppm. |
| Mass Spectrometry | M+H⁺ or M+Na⁺ | The expected mass will be that of Makisterone A plus 40.03 Da (C₃H₄). |
| Purity (Post-CC) | >98% | Determined by HPLC and NMR analysis. |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Illustrative)
The following diagram illustrates a hypothetical signaling pathway where a Makisterone A derivative might act, based on the known targets of ecdysteroids. This is for illustrative purposes as the specific pathway for this derivative is a subject of research.
Caption: Hypothetical signaling pathway for a Makisterone A derivative.
References
Preparation of Ecdysteroid Monoacetonides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysteroids, a class of polyhydroxylated steroids, are of significant interest in pharmaceutical research due to their wide range of biological activities. The selective protection of their hydroxyl groups is a crucial step in the synthesis of novel analogs with potentially enhanced therapeutic properties. Acetonide formation is a common and effective method for protecting vicinal diols present in ecdysteroids, such as the 2,3- and 20,22-diols. This document provides detailed application notes and experimental protocols for the preparation of ecdysteroid monoacetonides, focusing on the selective protection of these diol functionalities. The information is intended to guide researchers in the synthesis and purification of these valuable intermediates for drug discovery and development.
Introduction
The chemical modification of ecdysteroids is a key strategy for investigating their structure-activity relationships and for developing new therapeutic agents. The presence of multiple hydroxyl groups in the ecdysteroid skeleton necessitates the use of protecting groups to achieve regioselective modifications at other positions. Acetonides are particularly useful for protecting 1,2- and 1,3-diols due to their ease of formation, stability under various reaction conditions, and straightforward removal. In typical ecdysteroids like 20-hydroxyecdysone (B1671079), the A-ring contains a cis-2,3-diol, and the side chain features a cis-20,22-diol, both of which are amenable to acetonide formation. This document details the procedures for the selective preparation of 2,3-monoacetonides and discusses strategies for obtaining 20,22-monoacetonides.
Data Presentation: Synthesis of Ecdysteroid Monoacetonides
The following table summarizes the reaction conditions and reported yields for the preparation of ecdysteroid monoacetonides from various starting materials.
| Starting Ecdysteroid | Target Acetonide | Reagents and Conditions | Yield (%) | Reference |
| 11α-hydroxypoststerone | 11α-hydroxypoststerone 2,3-acetonide | Phosphomolybdic acid, Acetone (B3395972), Sonication, RT, 30 min | Good | [1] |
| Poststerone | Poststerone 2,3-acetonide | Phosphomolybdic acid, Acetone, Sonication, RT, 30 min | Not specified | [1] |
| 20-Hydroxyecdysone | 20-Hydroxyecdysone 2,3-monoacetonide | 1. Phenylboronic acid, DMF; 2. DMP, Acetone, p-TsOH; 3. Oxidative hydrolysis (H₂O₂, EtOH or THF) | Essentially quantitative | [2] |
| Turkesterone | Turkesterone 2,3-acetonide (intermediate) | Phenylboronic acid, dry DMF; then dry DMP, dry acetone, fused p-TsOH | Not specified | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of Ecdysteroid 2,3-Monoacetonides using Phosphomolybdic Acid
This protocol is adapted from a general method for the preparation of ecdysteroid acetonides and is particularly effective for the formation of the 2,3-monoacetonide.[1]
Materials:
-
Starting Ecdysteroid (e.g., Poststerone, 11α-hydroxypoststerone)
-
Acetone (anhydrous)
-
Phosphomolybdic acid (PMA)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Sonicator
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution: Dissolve the starting ecdysteroid in acetone at a concentration of 1 g per 100 mL in a round-bottom flask.
-
Catalyst Addition: To this solution, add phosphomolybdic acid in a 1:1 weight ratio with the starting ecdysteroid (i.e., 1 g of PMA for 1 g of ecdysteroid).
-
Reaction: Sonicate the reaction mixture at room temperature for 30 minutes.
-
Neutralization: Carefully neutralize the reaction mixture with a 10% aqueous NaHCO₃ solution until effervescence ceases.
-
Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Extract the resulting aqueous residue with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic fractions and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,3-monoacetonide.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC as needed.
Protocol 2: Selective Synthesis of 20-Hydroxyecdysone 2,3-Monoacetonide via a Three-Step Procedure
This method provides a highly selective route to the 2,3-monoacetonide of 20-hydroxyecdysone by first protecting both diols and then selectively deprotecting the 20,22-diol.[2]
Materials:
-
20-Hydroxyecdysone
-
Phenylboronic acid
-
Dimethylformamide (DMF, anhydrous)
-
2,2-Dimethoxypropane (DMP)
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH, fused)
-
Hydrogen peroxide (H₂O₂, aqueous solution)
-
Ethanol (B145695) (EtOH) or Tetrahydrofuran (THF)
-
Standard glassware for reaction, work-up, and purification
Procedure:
Step 1: Formation of the 20,22-Phenylboronate
-
Dissolve 20-hydroxyecdysone in anhydrous DMF.
-
Add phenylboronic acid and stir the mixture at room temperature for approximately 2 hours to protect the 20,22-diol.
Step 2: Formation of the 2,3-Acetonide
-
To the reaction mixture from Step 1, add anhydrous acetone, 2,2-dimethoxypropane, and a catalytic amount of fused p-toluenesulfonic acid.
-
Stir the mixture at room temperature for approximately 3 hours to form the 2,3-acetonide, resulting in the fully protected 2,3-acetonide-20,22-phenylboronate derivative.
Step 3: Oxidative Hydrolysis of the Phenylboronate (B1261982)
-
To the fully protected intermediate, add an aqueous solution of hydrogen peroxide in either ethanol or tetrahydrofuran.
-
Stir the mixture at room temperature for several hours. This step selectively removes the phenylboronate protecting group from the 20,22-diol.
-
Upon completion, perform an appropriate aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the resulting 20-hydroxyecdysone 2,3-monoacetonide, which is obtained in essentially quantitative yield.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of ecdysteroid 2,3-monoacetonides.
References
Application Notes and Protocols for Bioassay with Makisterone A 20,22-monoacetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Makisterone A is a phytoecdysteroid, a class of compounds that are analogues of insect molting hormones.[1] These compounds are of significant interest for their potential as insecticides and for their various pharmacological effects.[2][3][4][5] Makisterone A 20,22-monoacetonide is a derivative of Makisterone A. This document provides detailed protocols for conducting bioassays to evaluate the biological activity of this compound, focusing on its potential as an ecdysteroid agonist. The primary methodologies described are an in vitro competitive ecdysone (B1671078) receptor binding assay and a cell-based bioassay using the Drosophila melanogaster BII cell line.
Signaling Pathway of Ecdysteroids
Ecdysteroids exert their effects by binding to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP).[6] Upon ligand binding, this complex binds to ecdysone response elements (EcREs) on the DNA, leading to the transcriptional regulation of target genes that control molting, development, and other physiological processes in insects.
Caption: Ecdysteroid signaling pathway.
Quantitative Data Summary
The following tables summarize the biological activity of Makisterone A and related ecdysteroids. Data for this compound is limited, and the values for Makisterone A are provided as a reference.
Table 1: Ingestion Effect of Makisterone A on Tribolium castaneum Larvae [2][3][4][7]
| Concentration (ppm) | Protein Content (µ g/larva ) | α-Amylase Activity (µg starch consumed/larva) | Glutathione S-transferase Activity (nmol/min/mg protein) |
| 300 | 176.94 | - | - |
| 600 | 106.72 | - | - |
| 900 | 93.16 | - | - |
| 1200 | 39.32 | 131.68 ± 1.7 | 273.26 ± 6.4 |
Table 2: Ecdysteroid Receptor Binding Affinity (IC50 values)
| Compound | IC50 (nM) | Organism | Assay Type |
| Ponasterone A | 1.2 | Americamysis bahia | In vitro competitive binding assay |
| Muristerone A | 1.9 | Americamysis bahia | In vitro competitive binding assay |
| 20-hydroxyecdysone | 35 | Americamysis bahia | In vitro competitive binding assay |
| α-ecdysone | 1200 | Americamysis bahia | In vitro competitive binding assay |
| Makisterone A | ~10-fold more active than 20-hydroxyecdysone | Oncopeltus fasciatus | In vivo bioassay |
Experimental Protocols
Protocol 1: In Vitro Competitive Ecdysone Receptor Binding Assay
This protocol is adapted from established methods for assessing the binding affinity of compounds to the ecdysone receptor.[4][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ecdysteroid to the EcR/USP heterodimer.
Materials:
-
Purified recombinant EcR and USP ligand-binding domains (LBDs)
-
Radiolabeled ecdysteroid (e.g., [³H]Ponasterone A)
-
This compound
-
Binding buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Scintillation vials and scintillation fluid
-
Microplate reader or scintillation counter
Workflow Diagram:
Caption: In vitro binding assay workflow.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a microplate, combine the purified EcR and USP LBDs, a constant concentration of [³H]Ponasterone A, and the various concentrations of this compound.
-
Include control wells with no competitor and wells with a known potent ecdysteroid (e.g., Ponasterone A) as a positive control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separate the bound radioligand from the free radioligand using a suitable method such as gel filtration or dextran-coated charcoal.
-
Quantify the amount of bound radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Drosophila melanogaster BII Cell-Based Bioassay
This protocol is based on the well-established BII cell bioassay for ecdysteroid agonists and antagonists.[3][9][10][11]
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing a cellular response in Drosophila melanogaster BII cells.
Materials:
-
Drosophila melanogaster BII cell line
-
Schneider's Drosophila Medium supplemented with fetal bovine serum
-
This compound
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT or resazurin)
-
Microplate reader
Workflow Diagram:
Caption: BII cell-based bioassay workflow.
Procedure:
-
Seed the BII cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include control wells with vehicle only and a positive control with a known ecdysteroid agonist (e.g., 20-hydroxyecdysone).
-
Incubate the cells for 48-72 hours.
-
Assess cell proliferation or viability using a suitable assay (e.g., MTT). This is based on the principle that ecdysteroid agonists inhibit the proliferation of BII cells.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the EC50 value.
Conclusion
The provided protocols offer a framework for the biological evaluation of this compound. The in vitro binding assay provides direct information on the interaction with the target receptor, while the cell-based assay gives insights into its functional activity in a cellular context. These assays are crucial for characterizing the potency and potential applications of this and other ecdysteroid analogues in drug development and agricultural sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of natural products in the Drosophila melanogaster BII cell bioassay for ecdysteroid agonist and antagonist activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Sterol Regulation of Development and 20-Hydroxyecdysone Biosynthetic and Signaling Genes in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of natural products in the Drosophila melanogaster B(II) cell bioassay for ecdysteroid agonist and antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for HPLC Analysis of Makisterone A 20,22-monoacetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Makisterone A is a phytoecdysteroid, a class of compounds that are analogues of insect molting hormones. Due to their potential anabolic and other pharmacological effects, ecdysteroids are of significant interest in drug development and nutraceutical industries. Makisterone A 20,22-monoacetonide is a derivative of Makisterone A, often synthesized for research purposes to modify its polarity and pharmacokinetic properties. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation, identification, and quantification of ecdysteroids and their derivatives, owing to its high resolution and sensitivity.[1] This document provides detailed application notes and protocols for the analysis of this compound using reversed-phase HPLC.
Chemical Properties
A summary of the key chemical properties of Makisterone A and its 20,22-monoacetonide derivative is presented below.
| Property | Makisterone A | This compound |
| Molecular Formula | C28H46O7 | C31H50O7 |
| Molecular Weight | 494.66 g/mol [2][3] | 534.73 g/mol [4] |
| CAS Number | 20137-14-8[2][3] | 245323-24-4[5][6] |
| Appearance | White to off-white solid[2] | Powder[4] |
| Solubility | Soluble in DMSO, Ethanol, Methanol[7][8] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4] |
| UV max (in Methanol) | ~242 nm | ~242 nm |
HPLC Analysis Protocol
This protocol outlines a general method for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of ecdysteroids.
-
Solvents: HPLC grade acetonitrile, methanol, and ultrapure water.
-
Additives: Formic acid or acetic acid (optional, for improving peak shape).
-
Standards: Analytical standard of this compound.
-
Sample Filters: 0.45 µm syringe filters compatible with the sample solvent.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Ultrapure Water (with optional 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (or Methanol) |
| Gradient Program | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
Mobile Phase Gradient Program
A gradient elution is generally preferred for separating ecdysteroids from complex mixtures.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 80 | 20 |
| 35 | 80 | 20 |
This is a starting gradient and should be optimized for the specific separation.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The following is a general workflow.
Caption: General workflow for sample preparation.
Detailed Protocol for Sample Preparation from a Plant Matrix:
-
Extraction: Homogenize 1 g of the dried and powdered plant material with 10 mL of 80% methanol. Sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more and pool the supernatants.
-
Evaporation: Evaporate the pooled supernatant to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
For biological fluids like serum, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically required before proceeding to filtration or SPE.
Data Presentation
Quantitative data should be recorded and presented in a clear, tabular format for easy comparison and interpretation.
Table 1: Retention Time and Peak Area of Standard
| Compound | Retention Time (min) | Peak Area |
| This compound | To be determined experimentally | To be determined experimentally |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | To be determined |
| Theoretical Plates (N) | N > 2000 | To be determined |
| Repeatability of Injections (%RSD) | ≤ 2% | To be determined |
Logical Relationship for Method Development
The development of a robust HPLC method follows a logical progression of optimizing key parameters.
Caption: Logical flow for HPLC method development.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the HPLC analysis of this compound. The use of reversed-phase chromatography with a C18 column and a water/acetonitrile gradient is a reliable approach for the separation and quantification of this compound. Researchers should perform in-house validation of the method for their specific application to ensure accuracy, precision, and robustness.
References
- 1. HPLC method for the analysis of acetonides of ecdysteroids providing structural information on different vicinal diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Makisterone A | C28H46O7 | CID 12312690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:245323-24-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. eje.cz [eje.cz]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Solubility of Makisterone A 20,22-monoacetonide in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Makisterone A is a naturally occurring ecdysteroid, a class of steroid hormones that play a crucial role in the developmental processes of arthropods, such as molting and metamorphosis. The 20,22-monoacetonide derivative is a synthetic modification that can alter its physicochemical properties, including solubility. Dimethyl sulfoxide (B87167) (DMSO) is a widely used aprotic solvent in biological research and drug discovery due to its exceptional ability to dissolve a wide range of polar and nonpolar compounds. This document provides detailed information on the solubility of Makisterone A 20,22-monoacetonide in DMSO, protocols for its determination, and an overview of its relevant biological pathway.
Compound Information
| Compound Name | This compound |
| CAS Number | 245323-24-4 |
| Molecular Formula | C₃₁H₅₀O₇ |
| Molecular Weight | 534.72 g/mol |
| Structure | A derivative of Makisterone A with an acetonide group protecting the 20- and 22-hydroxyl groups. |
Solubility Data
Table 1: Solubility of this compound in DMSO
| Solvent | Solubility |
| DMSO | Data not available. Anecdotal evidence suggests good solubility. |
Experimental Protocol: Determination of Solubility in DMSO
This section outlines two common methods for determining the solubility of a compound in DMSO: a kinetic method using titration and a thermodynamic method using the shake-flask technique followed by spectrophotometric analysis.
Kinetic Solubility Determination by Titration
This method provides a rapid estimation of solubility.
Materials:
-
This compound
-
Anhydrous DMSO
-
Calibrated micropipette
-
Vortex mixer
-
Analytical balance
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Nephelometer or visual inspection against a dark background
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh a known amount of this compound (e.g., 10 mg) and dissolve it in a minimal volume of DMSO (e.g., 100 µL) to create a concentrated stock solution. Ensure complete dissolution by vortexing.
-
Titration: Add a known volume of the aqueous buffer (e.g., 1 mL) to a clear vial.
-
Incremental Addition: Gradually add small, precise volumes (e.g., 1-2 µL) of the DMSO stock solution to the aqueous buffer.
-
Observation: After each addition, vortex the solution and observe for the first sign of persistent precipitation (turbidity or opalescence). This can be done visually against a dark background or more accurately using a nephelometer.
-
Calculation: Record the total volume of the DMSO stock solution added to reach the point of precipitation. The solubility can then be calculated.
Thermodynamic Solubility Determination by Shake-Flask Method
This method determines the equilibrium solubility and is considered the gold standard.
Materials:
-
This compound
-
Anhydrous DMSO
-
Screw-cap vials
-
Orbital shaker with temperature control
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of DMSO in a screw-cap vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Serial Dilution: Perform a series of accurate dilutions of the supernatant with DMSO to bring the concentration within the linear range of a standard curve.
-
Spectrophotometric Analysis:
-
Standard Curve Preparation: Prepare a series of known concentrations of this compound in DMSO.
-
Measurement: Measure the absorbance of the standards and the diluted samples at the wavelength of maximum absorbance (λmax) for the compound.
-
Quantification: Determine the concentration of the diluted sample from the standard curve and then back-calculate the concentration of the original saturated solution. This value represents the equilibrium solubility.
-
Biological Context: Ecdysteroid Signaling Pathway
Makisterone A, as an ecdysteroid, exerts its biological effects by activating the ecdysone (B1671078) receptor (EcR), a nuclear receptor. The following diagram illustrates the canonical ecdysteroid signaling pathway.
Figure 1. Simplified diagram of the ecdysteroid signaling pathway.
Experimental Workflow for Solubility Determination
The logical flow for determining the solubility of this compound in DMSO is depicted in the workflow diagram below.
Application Notes and Protocols: Ecdysone Receptor Binding Assay with Makisterone A 20,22-monoacetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ecdysone (B1671078) receptor (EcR) is a nuclear receptor that plays a crucial role in arthropod development, primarily in controlling molting and metamorphosis.[1] Upon binding to ecdysteroids, such as 20-hydroxyecdysone, the EcR forms a heterodimer with the ultraspiracle protein (USP), the insect ortholog of the retinoid X receptor (RXR).[1] This complex then binds to ecdysone response elements (EcREs) on DNA, regulating the transcription of target genes.[2][3] This signaling pathway is a key target for the development of selective insecticides.
Makisterone A is a naturally occurring ecdysteroid that has been shown to bind to the ecdysone receptor with high affinity.[4] Its derivative, Makisterone A 20,22-monoacetonide, is a synthetic analog that can be used to study the ligand-binding properties of the EcR. These application notes provide detailed protocols for performing a competitive radioligand binding assay and a fluorescence polarization assay to characterize the interaction of this compound with the ecdysone receptor.
Ecdysone Receptor Signaling Pathway
The canonical ecdysone signaling pathway is initiated by the binding of an ecdysteroid ligand to the Ligand-Binding Domain (LBD) of the EcR. This induces a conformational change in the receptor, leading to its heterodimerization with USP. The EcR/USP heterodimer then binds to EcREs in the promoter regions of target genes, recruiting coactivators and initiating gene transcription. In the absence of a ligand, the heterodimer may be bound to DNA and associated with corepressors, inhibiting gene expression.[2]
Caption: Canonical ecdysone receptor signaling pathway.
Quantitative Data Summary
The following tables summarize hypothetical data from competitive binding assays performed with this compound. These values are for illustrative purposes and will vary depending on the specific experimental conditions and the source of the ecdysone receptor.
Table 1: Radioligand Binding Assay Data
| Compound | IC50 (nM) | Ki (nM) |
| 20-Hydroxyecdysone (Control) | 50 | 25 |
| Makisterone A | 30 | 15 |
| This compound | 45 | 22.5 |
IC50: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand. Ki: The inhibitory constant for the competitor ligand.
Table 2: Fluorescence Polarization Assay Data
| Compound | IC50 (nM) |
| 20-Hydroxyecdysone (Control) | 60 |
| Makisterone A | 35 |
| This compound | 55 |
IC50: The concentration of the competitor ligand that causes a 50% change in fluorescence polarization.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Ecdysone Receptor: Purified full-length EcR/USP heterodimer or a cell lysate containing the receptor.
-
Radioligand: [³H]-Ponasterone A (a high-affinity ecdysteroid).
-
Competitor Ligand: this compound.
-
Control Ligand: 20-Hydroxyecdysone.
-
Binding Buffer: Tris-HCl buffer (pH 7.5) containing KCl, MgCl₂, DTT, and a protease inhibitor cocktail.
-
Wash Buffer: Cold binding buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well Plates.
-
Filtration Apparatus.
-
Scintillation Counter.
Workflow Diagram:
Caption: Workflow for the competitive radioligand binding assay.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and the control ligand (20-Hydroxyecdysone) in the binding buffer.
-
Dilute the ecdysone receptor preparation and [³H]-Ponasterone A to their final working concentrations in the binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
Increasing concentrations of the unlabeled competitor ligand (this compound or control).
-
A fixed concentration of [³H]-Ponasterone A.
-
The ecdysone receptor preparation.
-
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 20-Hydroxyecdysone).
-
-
Incubation:
-
Incubate the plate at 4°C for a predetermined time to reach equilibrium (e.g., 4 hours).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash each filter with cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain the specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Fluorescence Polarization Assay
This assay measures the binding of this compound to the ecdysone receptor by monitoring changes in the fluorescence polarization of a fluorescently labeled ligand.
Materials:
-
Ecdysone Receptor: Purified full-length EcR/USP heterodimer.
-
Fluorescent Ligand: A fluorescently labeled ecdysteroid (e.g., fluorescein-labeled Ponasterone A).
-
Competitor Ligand: this compound.
-
Control Ligand: 20-Hydroxyecdysone.
-
Assay Buffer: Similar to the binding buffer in the radioligand assay.
-
Black 96-well or 384-well Plates.
-
Fluorescence Plate Reader with polarization filters.
Workflow Diagram:
Caption: Workflow for the fluorescence polarization binding assay.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and the control ligand in the assay buffer.
-
Dilute the ecdysone receptor and the fluorescent ligand to their final working concentrations in the assay buffer.
-
-
Assay Reaction:
-
In a black microplate, add the following in order:
-
Assay buffer
-
Increasing concentrations of the unlabeled competitor ligand.
-
A fixed concentration of the fluorescent ligand.
-
The ecdysone receptor preparation.
-
-
Include wells for the free fluorescent ligand (no receptor) and the bound fluorescent ligand (no competitor).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours), protected from light.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the competitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The provided protocols offer robust methods for characterizing the binding of this compound to the ecdysone receptor. The competitive radioligand binding assay is a highly sensitive and direct method, while the fluorescence polarization assay provides a non-radioactive, homogeneous alternative suitable for high-throughput screening.[5] The choice of assay will depend on the specific research goals, available equipment, and the desired throughput. These assays are valuable tools for the discovery and characterization of novel modulators of the ecdysone receptor, with potential applications in insecticide development and basic research into arthropod endocrinology.
References
Application Notes and Protocols for the Development of Insect Growth Regulators Based on Makisterone A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Makisterone (B1173491) A is a C28-ecdysteroid that functions as a natural insect molting hormone in several insect species, particularly in the Hemiptera order.[1] Unlike the more common C27-ecdysteroid, 20-hydroxyecdysone (B1671079) (20E), Makisterone A is synthesized from phytosterols, which are abundant in the diet of many herbivorous insects.[1] This unique metabolic pathway and its critical role in insect development make Makisterone A and its derivatives promising candidates for the development of selective insect growth regulators (IGRs). IGRs represent a class of insecticides that interfere with the growth, development, and metamorphosis of insects, often with greater target specificity and lower environmental impact than conventional neurotoxic insecticides.[2]
The primary mode of action for Makisterone A is through its binding to the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[3][4] This ligand-receptor complex then binds to ecdysone response elements (EcREs) on DNA, initiating a transcriptional cascade that regulates the expression of genes involved in molting and metamorphosis.[3][5][6] Disruption of this signaling pathway can lead to developmental arrest, abnormal molting, and ultimately, insect mortality.[4] The development of novel Makisterone A derivatives aims to create compounds with enhanced insecticidal activity, improved selectivity, and favorable physicochemical properties for practical application in pest management.
These application notes provide an overview of the methodologies for the synthesis, bioevaluation, and characterization of Makisterone A derivatives as potential IGRs.
Data Presentation
Table 1: Insecticidal Activity of Makisterone A
| Insect Species | Bioassay Type | Parameter | Value | Reference |
| Tribolium castaneum (larvae) | Ingestion | Mortality (1200 ppm) | Significant increase | [7][8][9][10] |
| Tribolium castaneum (larvae) | Ingestion | Pupation Rate (1200 ppm) | Significantly reduced | [7][8][9][10] |
| Tribolium castaneum (larvae) | Ingestion | Adult Emergence (1200 ppm) | Significantly reduced | [7][8][9][10] |
| Oncopeltus fasciatus (larvae) | Injection | Molting Activity | 10x more active than 20E | [1] |
Table 2: Ecdysone Receptor Binding Affinity of Makisterone A
| Insect Species | Receptor Isoform | Parameter | Value | Reference |
| Nezara viridula | NvE10 & NvE11 | Kd for [3H]ponasterone A | 6.8-7.5 nM | [3][11] |
| Nezara viridula | NvE10 & NvE11 | Relative affinity | Similar to 20-hydroxyecdysone | [3][11] |
Experimental Protocols
Generalized Synthesis of Makisterone A Derivatives (Esters and Ethers)
Note: Specific protocols for the synthesis of Makisterone A derivatives are not widely available in the published literature. The following is a generalized protocol based on the synthesis of other ecdysteroid derivatives.[12][13] Researchers should optimize these conditions for their specific Makisterone A derivative.
1.1. Synthesis of Makisterone A Esters:
-
Objective: To introduce ester functional groups at one or more hydroxyl positions of Makisterone A to modify its lipophilicity and biological activity.
-
Materials:
-
Makisterone A
-
Anhydrous pyridine (B92270)
-
Desired acid anhydride (B1165640) or acid chloride (e.g., acetic anhydride, benzoyl chloride)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
Dissolve Makisterone A in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired acid anhydride or acid chloride (typically 1.1 to 1.5 equivalents per hydroxyl group to be esterified).
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the purified ester derivative by NMR and mass spectrometry.
-
1.2. Synthesis of Makisterone A Ethers (e.g., Alkyl Ethers):
-
Objective: To introduce ether functional groups to modify the polarity and metabolic stability of Makisterone A.
-
Materials:
-
Makisterone A
-
Anhydrous dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
-
-
Procedure:
-
Dissolve Makisterone A in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0°C and add sodium hydride (1.1 to 1.5 equivalents per hydroxyl group) portion-wise.
-
Stir the mixture at 0°C for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Add the alkyl halide dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified ether derivative by NMR and mass spectrometry.
-
Insect Bioassays
2.1. Topical Application Bioassay: [14][15][16][17]
-
Objective: To determine the contact toxicity of Makisterone A derivatives.
-
Materials:
-
Test insects (e.g., 3rd instar larvae of Spodoptera litura)
-
Makisterone A derivative stock solution in a suitable solvent (e.g., acetone)
-
Micro-applicator
-
Petri dishes with a food source
-
Incubator set to appropriate conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod)
-
-
Procedure:
-
Prepare serial dilutions of the Makisterone A derivative in the chosen solvent.
-
Anesthetize the insects briefly with CO2.
-
Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each insect.
-
A control group should be treated with the solvent only.
-
Place the treated insects in Petri dishes with a food source.
-
Maintain the insects in an incubator under controlled conditions.
-
Record mortality at 24, 48, and 72 hours post-application.
-
Calculate the LC50 value using probit analysis.
-
2.2. Diet Incorporation Feeding Bioassay: [9][18][19][20]
-
Objective: To determine the oral toxicity and growth-regulating effects of Makisterone A derivatives.
-
Materials:
-
Test insects (e.g., neonate larvae of Spodoptera litura)
-
Artificial insect diet
-
Makisterone A derivative stock solution
-
Multi-well plates or individual rearing containers
-
Incubator
-
-
Procedure:
-
Prepare the artificial diet according to the supplier's instructions.
-
While the diet is still liquid and has cooled to a suitable temperature (e.g., 50-60°C), add the Makisterone A derivative at various concentrations. Ensure thorough mixing.
-
A control diet should be prepared with the solvent only.
-
Dispense the diet into the wells of a multi-well plate or individual containers.
-
Once the diet has solidified, place one neonate larva in each well/container.
-
Seal the containers with a breathable lid.
-
Maintain the insects in an incubator under controlled conditions.
-
Record larval mortality, larval weight, time to pupation, pupal weight, and adult emergence.
-
Calculate the LC50 and effective concentration (EC50) for developmental inhibition.
-
Ecdysone Receptor Competitive Binding Assay[21][22]
-
Objective: To determine the binding affinity of Makisterone A derivatives to the ecdysone receptor.
-
Materials:
-
Source of ecdysone receptor (e.g., expressed and purified EcR/USP heterodimer, or a crude extract from insect tissues)
-
Radiolabeled ecdysteroid (e.g., [3H]ponasterone A)
-
Unlabeled Makisterone A derivative
-
Binding buffer
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
Prepare a series of dilutions of the unlabeled Makisterone A derivative.
-
In a microcentrifuge tube, combine the binding buffer, the source of the ecdysone receptor, and the radiolabeled ecdysteroid at a fixed concentration.
-
Add the unlabeled Makisterone A derivative at varying concentrations to initiate the competition.
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand).
-
Visualizations
Caption: Ecdysone Signaling Pathway of Makisterone A.
Caption: Generalized Synthesis Workflow for Makisterone A Derivatives.
Caption: Workflow for Insect Bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. Insect growth regulator - Wikipedia [en.wikipedia.org]
- 3. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 4. Ecdysone receptor expression and activity in adult Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdbonline.org [sdbonline.org]
- 7. journals.co.za [journals.co.za]
- 8. bioone.org [bioone.org]
- 9. bioone.org [bioone.org]
- 10. researchgate.net [researchgate.net]
- 11. An ecdysone receptor from the pentatomomorphan, Nezara viridula, shows similar affinities for moulting hormones makisterone A and 20-hydroxyecdysone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 16. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 17. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Laboratory Diet-Overlay Bioassay to Monitor Resistance in Lygus lineolaris (Hemiptera: Miridae) to Insecticides Commonly Used in the Mississippi Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Developing a Feeding Assay System for Evaluating the Insecticidal Effect of Phytochemicals on Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Makisterone A 20,22-monoacetonide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Makisterone A 20,22-monoacetonide in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a variety of organic solvents. For optimal solubility, we recommend using Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, or Acetone. The parent compound, Makisterone A, is also soluble in ethanol (B145695) and methanol[1][2][3].
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored at -20°C in a tightly sealed container[4]. The parent compound, Makisterone A, is reported to be stable for at least two to four years under these conditions[1][2].
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. The 20,22-monoacetonide group is a ketal, which is known to be stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions[5][6]. For short-term storage of stock solutions, it is recommended to keep them as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks[3].
Q4: What are the potential degradation pathways for this compound in solution?
A4: The primary degradation pathway of concern is the acid-catalyzed hydrolysis of the 20,22-acetonide group to yield the parent Makisterone A and acetone. Ecdysteroids, in general, can also undergo other degradation reactions such as side-chain cleavage and hydroxylations[7][8].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of bioactivity. | Degradation of the compound in solution. | - Ensure that the solvent and any buffers used are free of acidic contaminants.- Prepare fresh solutions before each experiment.- If the experimental conditions are acidic, consider the potential for acetonide hydrolysis and its impact on your results. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | - Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.- Use a sonicator to aid in the dissolution of the compound in the final buffer, but be mindful of potential heating. |
| Difficulty dissolving the solid compound. | Inappropriate solvent selection. | - Refer to the recommended solvents list in the FAQs. Start with DMSO as it is a common solvent for this class of compounds.- Gentle warming and vortexing can aid in dissolution. |
Data Presentation
Table 1: Solubility of Makisterone A and its 20,22-monoacetonide
| Compound | Soluble In | Sparingly Soluble In | Insoluble In |
| Makisterone A | DMSO, Ethanol, Methanol, Acetic Acid[1][2] | Chloroform[2] | Water[2] |
| This compound | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3] | - | - |
Table 2: Recommended Storage Conditions
| Compound Format | Storage Temperature | Expected Stability |
| Solid | -20°C[4] | ≥ 2-4 years (inferred from Makisterone A)[1][2] |
| Stock Solution (in recommended solvent) | -20°C (in tightly sealed aliquots)[3] | Up to 2 weeks[3] |
Experimental Protocols
Protocol for Preparation of a Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Solvent Addition: Add the desired volume of a recommended anhydrous solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming in a water bath (not exceeding 30-40°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes, potentially related to the stability of this compound.
Caption: A diagram illustrating the stability of the acetonide group under different pH conditions, highlighting the potential for acid-catalyzed hydrolysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. adipogen.com [adipogen.com]
- 3. This compound | CAS:245323-24-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ecdysteroid metabolism in crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation of ecdysteroid acetonides in acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the degradation of ecdysteroid acetonides in acidic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ecdysteroid acetonide appears to be degrading during my experiment. What are the common causes?
A1: Ecdysteroid acetonides are cyclic ketals used to protect vicinal diols (e.g., C-2/C-3 or C-20/C-22). This protecting group is known to be labile and can be easily cleaved under acidic conditions.[1] Exposure to even slightly acidic environments, whether intentional or unintentional, is the most common cause of degradation back to the parent ecdysteroid diol.
Q2: What are the typical signs of acetonide degradation in my sample?
A2: The primary method for detecting degradation is High-Performance Liquid Chromatography (HPLC). When analyzing your sample, you may observe:
-
A new, more polar peak: The parent ecdysteroid (the deprotected diol) is more polar than its acetonide derivative and will therefore have a shorter retention time on a reverse-phase HPLC column.[2]
-
A decrease in the area of the acetonide peak: As the acetonide degrades, its corresponding peak area will diminish.
-
Multiple unexpected peaks: In addition to the parent ecdysteroid, strong acidic conditions can cause side reactions like dehydration, leading to other degradation products.[3][4]
Q3: I am not intentionally using acid. What are some hidden sources of acidity that could be causing degradation?
A3: Unintentional exposure to acid can occur from several sources:
-
Acidic Solvents: Some grades of solvents can contain acidic impurities. Using high-purity, HPLC-grade solvents is recommended.
-
Mobile Phase Additives: While additives like 0.1% formic acid or trifluoroacetic acid (TFA) are often used in HPLC to improve peak shape, they create an acidic environment that can cause on-column or in-vial degradation.[3]
-
Contaminated Glassware: Improperly washed glassware can retain acidic residues.
-
Sample Matrix: The sample itself may be dissolved in a buffer that is acidic or may contain acidic components.
Q4: I need to cleave the acetonide group (deprotection). However, I am observing multiple byproducts. What is happening?
A4: While acid is required for deprotection, harsh conditions can lead to unwanted side reactions. For example, using strong acids like Trifluoroacetic Acid (TFA) can lead to the formation of trifluoroacetyl esters on other free hydroxyl groups in the molecule.[5] High temperatures or strong acids can also cause dehydration of the ecdysteroid skeleton, particularly at the 14-hydroxyl group.[3][4]
Q5: How can I prevent unwanted degradation of my ecdysteroid acetonide?
A5: To maintain the integrity of the acetonide group, ensure all experimental conditions are neutral or basic. The acetonide protecting group is stable in conditions used to remove other protecting groups like phenylboronates but will be cleaved in even slightly acidic environments.[1] Store samples in a dry state and protected from light, as ecdysteroids are generally very stable under these conditions.[6]
Quantitative Data Summary
The stability of ecdysteroid acetonides is highly dependent on the specific acid, its concentration, temperature, and reaction time. The following tables summarize typical conditions for deprotection and parameters for analysis.
Table 1: Summary of Acidic Conditions for Acetonide Cleavage (Deprotection)
| Acid Catalyst | Concentration | Solvent | Temperature | Time | Outcome/Yield | Reference |
|---|---|---|---|---|---|---|
| Acidic Resin | Not specified | Not specified | Not specified | Not specified | 57% yield (for a specific intermediate) | [1] |
| Perchloric Acid | 10% | Not specified | Not specified | Not specified | Hydrolysis to monoacetonides and deprotected ecdysteroids | [7] |
| Hydrochloric Acid (HCl) | Aqueous | Not specified | Not specified | Not specified | Used for deprotection to yield desired products | [8] |
| p-Toluenesulfonic acid (TsOH) | Catalytic amount | Dry Acetone | Room Temp | >2 hours | Incomplete reaction; longer times lead to dehydration |[1] |
Table 2: Typical HPLC Parameters for Ecdysteroid Acetonide Analysis
| Parameter | Specification | Purpose | Reference |
|---|---|---|---|
| Column | C18 Reverse-Phase | Separates compounds based on polarity. Acetonides (less polar) elute after the parent ecdysteroids (more polar). | [3] |
| Mobile Phase | Water/Methanol or Water/Acetonitrile (B52724) Gradient | A gradient elution is effective for separating a complex mixture of ecdysteroids and their derivatives. | [2][9] |
| Example Gradient | 5% MeOH -> 30% MeOH over 12 min | A representative linear gradient for separating ecdysteroid analogues. | [9] |
| Detection | UV at ~242 nm | This wavelength corresponds to the characteristic absorbance maximum of the 14α-hydroxy-Δ7-6-one chromophore in most ecdysteroids. | [3][9] |
| Acid Additive | 0.1% Formic Acid or TFA (Optional) | Can improve separation and peak shape, but may cause degradation. Use with caution when analyzing acid-labile acetonides. |[3] |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of Ecdysteroid Acetonides
-
Prepare Stock Solution: Dissolve a known quantity of the ecdysteroid acetonide in a neutral, aprotic solvent (e.g., HPLC-grade acetonitrile or methanol) to create a concentrated stock solution.
-
Prepare Test Solutions: Aliquot the stock solution into several vials. Dilute each aliquot with the desired aqueous acidic solution (e.g., 0.1 N HCl, 1% formic acid) to achieve the final target concentration. Include a neutral control (e.g., dilution with water or a neutral buffer).
-
Incubation: Incubate the vials at a controlled temperature (e.g., room temperature, 37°C, 50°C).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each test and control solution.
-
Quench Reaction: Immediately neutralize the acid in the collected aliquots by adding a stoichiometric excess of a weak base (e.g., sodium bicarbonate solution) to prevent further degradation.
-
HPLC Analysis: Analyze the neutralized samples by reverse-phase HPLC according to the parameters in Table 2.
-
Data Analysis: Quantify the peak area of the ecdysteroid acetonide and any degradation products (such as the parent ecdysteroid). Calculate the percentage of the acetonide remaining at each time point to determine its stability under the tested conditions.
Protocol 2: Controlled Acid-Catalyzed Deprotection of Ecdysteroid Acetonides
-
Dissolution: Dissolve the ecdysteroid acetonide in a suitable solvent mixture (e.g., tetrahydrofuran/water, acetonitrile/water).
-
Acid Addition: Add a catalytic amount of a suitable acid. For gentle deprotection, an acidic resin is a good choice as it can be easily filtered off.[1] Alternatively, a dilute mineral acid (e.g., 0.1 N HCl) or an organic acid (e.g., 80% acetic acid) can be used.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the deprotection by TLC or HPLC at regular intervals (e.g., every 30 minutes).
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material), neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to isolate the deprotected ecdysteroid.
Visualizations
Caption: Troubleshooting workflow for unexpected ecdysteroid acetonide degradation.
Caption: Mechanism of acid-catalyzed hydrolysis of an ecdysteroid acetonide.
References
- 1. scispace.com [scispace.com]
- 2. HPLC method for the analysis of acetonides of ecdysteroids providing structural information on different vicinal diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation and HPLC Characterization of Active Natural Steroids in a Standardized Extract from the Serratula coronata Herb with Antiseborrheic Dermatitis Activity - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low bioactivity of Makisterone A 20,22-monoacetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Makisterone A 20,22-monoacetonide.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in experimental settings.
1. Issue: Low or No Observed Bioactivity
-
Question: I am not observing the expected biological response after treating my cells or insect models with this compound. What could be the reason?
-
Answer: Low or no bioactivity can stem from several factors. Here is a step-by-step troubleshooting guide to identify the potential cause:
-
a. Compound Solubility and Preparation:
-
Problem: this compound, like many ecdysteroids, has poor solubility in aqueous solutions. Improper dissolution can lead to a lower effective concentration in your experiment.
-
Recommendation: Ensure proper solubilization of the compound. While Makisterone A is soluble in DMSO, ethanol, and methanol, its 20,22-monoacetonide derivative may have slightly different properties.[1][2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO.[3] Gentle warming and sonication may be necessary to achieve complete dissolution.[3] When preparing the final working concentration, ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
-
b. Compound Stability:
-
Problem: The stability of the compound under your experimental conditions might be compromised.
-
Recommendation: Store the stock solution at -20°C or -80°C for long-term storage.[1][2] Avoid repeated freeze-thaw cycles. When added to the experimental medium, the stability might be influenced by temperature, pH, and the presence of certain enzymes. It is advisable to add the compound fresh for each experiment.
-
-
c. Cell Line or Organism Sensitivity:
-
Problem: The target cells or organism may not be sensitive to Makisterone A or its 20,22-monoacetonide derivative. This could be due to low expression levels of the ecdysone (B1671078) receptor (EcR) or ultraspiracle (USP) proteins, which are essential for mediating the hormonal response.[4]
-
Recommendation: Verify the expression of EcR and USP in your model system using techniques like qPCR or Western blotting. If possible, use a positive control such as 20-hydroxyecdysone (B1671079) (20E) to confirm that the signaling pathway is functional in your system. Some insect species are known to be more responsive to Makisterone A than 20E.[5]
-
-
d. Experimental Design:
-
Problem: The concentration range and incubation time might not be optimal for observing a response.
-
Recommendation: Perform a dose-response experiment with a wide range of concentrations. The parent compound, Makisterone A, binds to the ecdysone receptor with nanomolar affinity, suggesting that low concentrations may be effective.[1] However, the acetonide derivative's affinity might differ. Also, consider extending the incubation time, as the downstream effects of nuclear receptor activation can take time to manifest.
-
-
2. Issue: Inconsistent Results Between Experiments
-
Question: I am observing significant variability in the bioactivity of this compound across different experimental replicates. What could be the cause?
-
Answer: Inconsistent results are often due to subtle variations in experimental procedures. Here are some factors to consider:
-
a. Stock Solution Preparation and Storage:
-
Problem: Inconsistent preparation of the stock solution or improper storage can lead to variations in the active concentration of the compound.
-
Recommendation: Prepare a large batch of the stock solution, aliquot it into single-use vials, and store them at -20°C or -80°C. This will minimize variability from repeated freeze-thaw cycles and weighing small amounts of the compound for each experiment.
-
-
b. Cell Culture Conditions:
-
Problem: Variations in cell density, passage number, and serum concentration in the culture medium can affect cellular responses to external stimuli.
-
Recommendation: Standardize your cell culture protocols. Ensure that cells are seeded at the same density for each experiment and that the passage number is within a consistent range. Serum can contain factors that may interfere with the assay, so consider using a serum-free or low-serum medium if your cell line permits.
-
-
c. Pipetting and Dilution Errors:
-
Problem: Inaccurate pipetting during the preparation of serial dilutions can lead to significant errors in the final concentration of the compound.
-
Recommendation: Use calibrated pipettes and perform serial dilutions carefully. For each experiment, prepare fresh dilutions from the stock solution.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is expected to act similarly to other ecdysteroids. The primary mechanism of action for ecdysteroids is through the activation of a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).[4] Upon ligand binding, this complex binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, leading to the regulation of their transcription.[2][6] This signaling cascade ultimately controls various physiological processes, particularly molting and metamorphosis in insects.[4]
-
-
Q2: What is the recommended solvent for dissolving this compound?
-
A2: this compound is soluble in organic solvents such as DMSO, ethanol, methanol, chloroform, dichloromethane, and acetone.[4] For biological assays, DMSO is the most commonly used solvent for preparing stock solutions.[3] It is crucial to use high-purity, anhydrous DMSO as hygroscopic DMSO can negatively impact the solubility of the compound.[3]
-
-
Q3: How should I store this compound?
-
Q4: What is a typical effective concentration for this compound in an in vitro assay?
-
A4: While specific data for the 20,22-monoacetonide derivative is limited, the parent compound, Makisterone A, has been shown to bind to the ecdysone receptor with nanomolar affinity.[1] Therefore, a starting point for a dose-response experiment could be in the low nanomolar to micromolar range. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
-
Q5: Can I use this compound in vivo?
-
A5: Yes, ecdysteroids are used in in vivo studies with insects. The delivery method will depend on the organism and the experimental goals. For insects, it can be administered through feeding, topical application, or injection. The formulation of the compound for in vivo use is critical and may require specific co-solvents to ensure bioavailability.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for Makisterone A. Note that specific data for the 20,22-monoacetonide derivative is limited, and the data for the parent compound is provided as a reference.
| Parameter | Value | Organism/System | Reference |
| Makisterone A | |||
| Binding Affinity (to EcR) | Nanomolar affinity | General (insect) | [1] |
| Bioactivity | 10 times more active than 20-hydroxyecdysone | Oncopeltus fasciatus (milkweed bug) | [5] |
Experimental Protocols
Protocol: In Vitro Ecdysteroid Reporter Gene Assay
This protocol describes a general method for assessing the bioactivity of this compound using a mammalian cell line co-transfected with plasmids expressing the ecdysone receptor (EcR), ultraspiracle (USP), and a reporter gene under the control of an ecdysone-responsive promoter.
Materials:
-
Mammalian cell line (e.g., HEK293, CHO)
-
Expression plasmids for EcR and USP
-
Reporter plasmid containing an ecdysone response element (EcRE) driving a reporter gene (e.g., luciferase, β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
DMSO (anhydrous)
-
Positive control (e.g., 20-hydroxyecdysone)
-
Lysis buffer and reporter assay reagents
Methodology:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the EcR, USP, and EcRE-reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in cell culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration in all wells is constant and non-toxic (e.g., 0.1%).
-
Cell Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the different concentrations of this compound, a positive control (e.g., 1 µM 20-hydroxyecdysone), and a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.
-
Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration in each well. Plot the normalized reporter activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: Ecdysone Signaling Pathway.
Caption: In Vitro Bioassay Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. adipogen.com [adipogen.com]
- 3. This compound | CAS:245323-24-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. Makisterone A | C28H46O7 | CID 12312690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
Technical Support Center: Optimizing Makisterone A 20,22-monoacetonide Dosage for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Makisterone A 20,22-monoacetonide in in vitro assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Makisterone A is a member of the ecdysteroid family, which are steroid hormones that play a crucial role in insect development, including molting and metamorphosis.[1][2] this compound is a specific derivative of this compound. Like other ecdysteroids, its primary mechanism of action is as an agonist for the ecdysone (B1671078) receptor (EcR), a nuclear receptor.[1] Upon binding, the EcR forms a heterodimer with the ultraspiracle protein (USP), and this complex then binds to ecdysone response elements (EcREs) on DNA to regulate the transcription of target genes.[3][4]
Q2: What are the common in vitro applications of this compound?
Given its role as an ecdysone receptor agonist, this compound is primarily used in in vitro assays to study ecdysteroid signaling pathways, screen for novel insecticides, and in gene expression systems where a target gene is placed under the control of an ecdysone-inducible promoter.
Q3: How should I prepare a stock solution of this compound?
Makisterone A is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[5] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is a good starting concentration range for my in vitro assay?
While specific optimal concentrations for this compound are not widely published, data from related ecdysteroids can provide a starting point. Makisterone A has been shown to bind to the ecdysone receptor with nanomolar affinity.[5] For cell-based reporter assays using other ecdysteroids like 20-hydroxyecdysone, concentrations in the range of 1 nM to 1 µM are often used. Therefore, a good starting point for a dose-response experiment with this compound would be a serial dilution covering a broad range, such as 0.1 nM to 10 µM.
Q5: How stable is this compound in solution and in cell culture?
Makisterone A is stable for at least 4 years when stored as a solid at -20°C.[5] Stock solutions in DMSO are generally stable for several months when stored at -20°C. In cell culture media, the stability can be influenced by factors such as pH, temperature, and the presence of metabolic enzymes in the cells. It is recommended to prepare fresh working solutions for each experiment.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in in vitro assays.
| Problem | Possible Cause | Suggested Solution |
| No or low signal/response | Compound precipitation: Makisterone A is lipophilic and may precipitate in aqueous media. | Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically <0.5%). Prepare working solutions by serial dilution in culture media, vortexing between dilutions. |
| Inactive compound: Improper storage or handling may have degraded the compound. | Purchase from a reputable supplier and store as recommended (-20°C). Prepare fresh stock solutions. | |
| Cell line not responsive: The cell line may not express the ecdysone receptor (EcR) or its partner USP. | Use a cell line known to be responsive to ecdysteroids (e.g., Drosophila S2 cells) or transiently transfect your cells with EcR and USP expression vectors. | |
| Suboptimal assay conditions: Incubation time or compound concentration may be inappropriate. | Perform a time-course experiment (e.g., 12, 24, 48 hours) and a dose-response curve (e.g., 0.1 nM to 10 µM) to determine optimal conditions. | |
| High background signal | Contamination of reagents: Media, serum, or other reagents may be contaminated. | Use fresh, sterile reagents. Test for mycoplasma contamination in cell cultures. |
| "Leaky" reporter construct: The reporter plasmid may have a high basal level of expression. | Use a reporter with a minimal promoter that is tightly regulated by the ecdysone response element. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution in the plate. | Ensure a single-cell suspension before seeding and use a consistent pipetting technique. |
| Edge effects: Evaporation from wells on the outer edges of the plate. | Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile water or media. | |
| Compound adsorption to plastic: Lipophilic compounds can adsorb to plastic surfaces. | Use low-adhesion microplates. Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if compatible with the assay. | |
| Unexpected or inconsistent results | Solvent effects: DMSO can have biological effects at higher concentrations. | Include a vehicle control (media with the same concentration of DMSO as the highest dose of the compound) in all experiments. Keep the final DMSO concentration consistent across all wells and as low as possible. |
| Metabolism of the compound: Cells may metabolize this compound into more or less active forms. | This is a complex issue. If suspected, LC-MS/MS analysis of the cell culture supernatant could be used to identify metabolites. |
Data Presentation
Table 1: Properties of Makisterone A and this compound
| Property | Makisterone A | This compound |
| Molecular Formula | C₂₈H₄₆O₇ | C₃₁H₅₀O₇ |
| Molecular Weight | 494.7 g/mol | 534.72 g/mol |
| CAS Number | 20137-14-8 | 245323-24-4 |
| Solubility | Soluble in DMSO, Ethanol, Methanol | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage | -20°C | -20°C |
Experimental Protocols
Protocol 1: General Procedure for an Ecdysone Receptor (EcR) Reporter Gene Assay
This protocol provides a general framework for assessing the activity of this compound in a cell-based reporter gene assay. This should be optimized for your specific cell line and reporter system.
Materials:
-
Mammalian or insect cell line (e.g., HEK293, CHO, or Drosophila S2)
-
Expression plasmids for Ecdysone Receptor (EcR) and Ultraspiracle protein (USP)
-
Reporter plasmid containing an ecdysone response element (EcRE) driving a reporter gene (e.g., luciferase or GFP)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
DMSO (cell culture grade)
-
Multi-well plates (e.g., 96-well)
-
Assay-specific detection reagents (e.g., luciferase substrate)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the EcR, USP, and EcRE-reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid (e.g., expressing β-galactosidase) can be included to normalize for transfection efficiency.
-
Incubation: Incubate the transfected cells for 18-24 hours to allow for plasmid expression.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
-
Cell Treatment: Replace the culture medium with the prepared compound dilutions and the vehicle control.
-
Incubation: Incubate the treated cells for an appropriate duration, determined by a preliminary time-course experiment (typically 18-48 hours).
-
Assay Measurement: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions for the specific reporter assay (e.g., measure luminescence for a luciferase assay). If a control plasmid was used, also measure its activity.
-
Data Analysis:
-
Normalize the reporter gene activity to the control plasmid activity (if applicable).
-
Subtract the average signal from the vehicle control wells (background).
-
Plot the normalized reporter activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Visualizations
Caption: Ecdysteroid signaling pathway of this compound.
Caption: General experimental workflow for a reporter gene assay.
Caption: Troubleshooting decision tree for no/low response in assays.
References
Technical Support Center: HPLC Separation of Ecdysteroid Isomers
Welcome to the technical support center for the HPLC separation of ecdysteroid isomers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chromatographic analysis of these structurally similar compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific problems you may encounter during your HPLC experiments in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Ecdysteroid Isomers
Question: My ecdysteroid isomers, such as 20-hydroxyecdysone (B1671079) and turkesterone, are co-eluting or showing poor separation. What steps can I take to improve resolution?
Answer: Poor resolution is a frequent challenge in the separation of structurally similar ecdysteroid isomers. Here are several strategies to enhance their separation:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase is a critical first step. Decreasing the organic solvent percentage will generally increase retention times and can improve the resolution between closely eluting peaks.
-
Solvent Type: The choice of organic modifier can significantly impact selectivity. If you are using acetonitrile, switching to methanol (B129727) (or vice versa) can alter the elution order and improve the separation of isomeric compounds due to different interactions with the stationary phase. For instance, methanol can enhance π-π interactions with phenyl-based stationary phases, which can be advantageous for separating aromatic steroids.[1]
-
Gradient Elution: For complex mixtures of ecdysteroids, an isocratic elution may not be sufficient. Employing a shallow gradient, where the organic solvent concentration is increased slowly over time, can effectively separate isomers that are difficult to resolve under isocratic conditions.[2][3]
-
-
Adjust the Stationary Phase:
-
Column Chemistry: While C18 columns are widely used, alternative stationary phases can offer different selectivities. A phenyl-hexyl column, for instance, can provide unique π-π interactions that may improve the resolution of aromatic or moderately polar analytes like ecdysteroids.[1][4]
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase column efficiency (plate number, N) and consequently improve resolution.
-
-
Control Temperature:
-
Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[5][6] Lowering the temperature generally increases retention and may enhance resolution for some isomers. Conversely, increasing the temperature can sometimes improve peak shape and efficiency. It is crucial to use a column oven to maintain a stable and reproducible temperature.[7][8]
-
Issue 2: Peak Tailing
Question: My ecdysteroid peaks are exhibiting significant tailing. What are the potential causes and how can I achieve symmetrical peaks?
Answer: Peak tailing can compromise peak integration and reduce resolution. The primary causes are often related to secondary interactions between the analytes and the stationary phase, or issues with the HPLC system itself.
-
Chemical Interactions:
-
Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with polar functional groups on ecdysteroid molecules, leading to peak tailing.
-
Solution: Use a well-end-capped column to minimize the number of free silanol groups. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can protonate the silanol groups, reducing their interaction with the analytes.[2]
-
-
Mobile Phase pH: For ecdysteroids with ionizable groups, the mobile phase pH should be controlled to ensure the analyte is in a single ionic form.
-
-
Column and System Effects:
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: A contaminated guard column or analytical column can lead to peak tailing.
-
Solution: Replace the guard column. If the issue persists, try flushing the analytical column with a strong solvent. If the column is old or has been used extensively, it may need to be replaced.
-
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all tubing.
-
-
Issue 3: Retention Time Drift
Question: The retention times of my ecdysteroid peaks are shifting between injections. What is causing this instability?
Answer: Unstable retention times can make peak identification and quantification unreliable. The most common causes are related to the mobile phase, the pump, or column equilibration.
-
Mobile Phase Issues:
-
Inconsistent Composition: Improperly mixed mobile phase or evaporation of the more volatile organic solvent can lead to a gradual change in solvent strength and, consequently, retention times.[7]
-
Solution: Prepare fresh mobile phase daily, ensure it is thoroughly mixed, and keep the solvent reservoirs capped.[7]
-
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect the mobile phase viscosity and density, leading to retention time shifts if a column oven is not used.[7][8]
-
Solution: Use a thermostatically controlled column compartment to maintain a consistent temperature.[7]
-
-
-
HPLC System Issues:
-
Pump Performance: Air bubbles in the pump, leaking pump seals, or malfunctioning check valves can cause an inconsistent flow rate, leading to variable retention times.[7]
-
Solution: Degas the mobile phase and purge the pump to remove air bubbles. Regularly inspect for leaks and perform routine maintenance on pump seals and check valves.[7]
-
-
-
Column Equilibration:
-
Insufficient Equilibration: In gradient elution, the column must be fully re-equilibrated to the initial mobile phase conditions before the next injection. Insufficient equilibration time is a common cause of retention time drift.[7]
-
Issue 4: Baseline Noise or Drift
Question: I am observing a noisy or drifting baseline in my chromatograms, which is affecting the sensitivity of my ecdysteroid analysis. What should I investigate?
Answer: A stable baseline is crucial for accurate quantification, especially at low analyte concentrations. Baseline issues can stem from the detector, the mobile phase, or the HPLC system.
-
Detector-Related Issues:
-
Lamp Deterioration: An aging detector lamp can cause increased noise.
-
Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell can lead to baseline disturbances.
-
Solution: Flush the flow cell with a strong, miscible solvent. If the problem persists, the flow cell may need to be cleaned or replaced.
-
-
-
Mobile Phase Contamination:
-
Impure Solvents or Additives: Using low-quality solvents or reagents can introduce impurities that contribute to baseline noise.
-
Bacterial Growth: Aqueous mobile phases, especially those near neutral pH, are prone to bacterial growth, which can create baseline issues.
-
Solution: Use HPLC-grade solvents and freshly prepared mobile phase. Filter all mobile phases through a 0.45 µm or 0.22 µm filter.
-
-
-
System Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing baseline spikes.
-
Solution: Ensure the mobile phase is adequately degassed using an inline degasser, sonication, or helium sparging.
-
-
Pump Pulsations: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as a noisy baseline.
-
Issue 5: High Backpressure
Question: The backpressure in my HPLC system is significantly higher than normal. What could be the cause?
Answer: High backpressure can damage the column and the HPLC system. It is typically caused by a blockage in the flow path.
-
Column and Frit Blockage:
-
Particulate Matter: Particulates from the sample or mobile phase can clog the column inlet frit.
-
Precipitated Buffer: If the mobile phase contains a buffer, it can precipitate if the organic solvent concentration becomes too high.
-
Solution: Ensure the buffer is soluble in the entire mobile phase composition range. Flush the system with a high percentage of aqueous solvent to dissolve precipitated salts.
-
-
-
System Blockage:
Data Presentation
Table 1: HPLC Separation Parameters for 20-Hydroxyecdysone and Turkesterone
| Parameter | Value | Reference |
| Chromatographic Conditions | ||
| Column | Agilent C18 (250 mm x 4.6 mm, 5 µm) | [3] |
| Mobile Phase A | Water | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Gradient | 95:5 (A:B) to 2:98 (A:B) | [3] |
| Flow Rate | 0.8 to 1.0 mL/min | [3] |
| Temperature | 45 °C | [3] |
| Detection | 242 nm | [3] |
| Performance Data | ||
| Retention Time (20-Hydroxyecdysone) | 3.902 min | [13] |
| Retention Time (Turkesterone) | 4.554 min | [13] |
| Resolution (Rs) | 2.4 | [3] |
Table 2: Troubleshooting Guide for Common HPLC Issues in Ecdysteroid Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Mobile phase too strong | Decrease the percentage of organic solvent. |
| Inappropriate organic solvent | Switch from acetonitrile to methanol or vice versa. | |
| Isocratic elution | Implement a shallow gradient elution. | |
| Inadequate column chemistry | Try a different stationary phase (e.g., Phenyl-Hexyl). | |
| Peak Tailing | Secondary silanol interactions | Use an end-capped column; lower mobile phase pH. |
| Column overload | Reduce sample concentration or injection volume. | |
| Column contamination | Replace guard column; flush analytical column. | |
| Retention Time Drift | Mobile phase composition change | Prepare fresh mobile phase daily; keep reservoirs capped. |
| Temperature fluctuations | Use a column oven. | |
| Insufficient column equilibration | Increase equilibration time between gradient runs. | |
| Baseline Noise | Contaminated mobile phase | Use HPLC-grade solvents; filter mobile phase. |
| Air bubbles in detector | Degas mobile phase; flush detector. | |
| High Backpressure | Column frit blockage | Filter samples and mobile phase; use a guard column. |
| System blockage | Isolate and replace the blocked component. |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of 20-Hydroxyecdysone and Turkesterone
This protocol is adapted from a validated method for the analysis of these two common phytoecdysteroids.[3]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Agilent C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
20-Hydroxyecdysone and Turkesterone reference standards.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-3 min: Ramping to 2% A, 98% B
-
3-8 min: 2% A, 98% B
-
Post-run: Return to initial conditions and equilibrate for 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45 °C
-
Detection Wavelength: 242 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve reference standards in methanol or the initial mobile phase to prepare stock solutions.
-
Prepare working standards by diluting the stock solutions to the desired concentrations.
-
For plant extracts or dietary supplements, perform a suitable extraction (e.g., with methanol or ethanol) followed by filtration through a 0.45 µm syringe filter before injection.
-
Mandatory Visualization
Caption: A troubleshooting workflow for common HPLC issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. psecommunity.org [psecommunity.org]
- 4. support.waters.com [support.waters.com]
- 5. The influence of temperature on the multiple separation of estrogenic steroids using mobile phases modified with beta-cyclodextrin in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromtech.com [chromtech.com]
- 9. mournetrainingservices.com [mournetrainingservices.com]
- 10. Diagnosing and Preventing High Back Pressure in LC Systems [de.restek.com]
- 11. lcms.cz [lcms.cz]
- 12. nacalai.com [nacalai.com]
- 13. mdpi.com [mdpi.com]
improving solubility of Makisterone A 20,22-monoacetonide for bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Makisterone A 20,22-monoacetonide, focusing on improving its solubility for bioassays.
Troubleshooting Guide: Improving Solubility
This guide addresses common issues encountered when dissolving this compound for experimental use.
Question: My this compound is not dissolving in my chosen solvent. What should I do?
Answer:
If you are experiencing difficulty dissolving this compound, follow these troubleshooting steps:
-
Verify Solvent Choice: Ensure you are using an appropriate solvent. Steroid compounds like this compound typically have limited aqueous solubility.[1][2] Recommended starting solvents are organic solvents.
-
Gentle Heating: Gently warm the solution in a water bath (not exceeding 37-40°C) to aid dissolution. Be cautious, as excessive heat may degrade the compound.
-
Sonication: Use a sonicator bath to break down any aggregates and increase the surface area of the compound exposed to the solvent.
-
Vortexing: Vigorous vortexing can help to mechanically dissolve the compound.
-
Use of a Co-solvent: If using an aqueous buffer for your bioassay, prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) first. Then, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically ≤1%).
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: Based on available data for this compound and related steroid compounds, the following organic solvents are recommended for preparing stock solutions:
For bioassays, preparing a concentrated stock in DMSO or ethanol is a common practice.
Q2: What is the expected solubility of this compound?
A2: Currently, there is no publicly available quantitative data on the specific solubility of this compound in various solvents (e.g., in mg/mL). However, it is characterized as being soluble in the organic solvents listed above and is expected to have low aqueous solubility.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. For detailed steps, please refer to the "Experimental Protocol for Preparing a Stock Solution" section below.
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A4: This is a common issue when working with hydrophobic compounds. Here are some strategies to mitigate precipitation:
-
Lower the Final Concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.
-
Increase the Percentage of Co-solvent: If your experimental system allows, you can slightly increase the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). However, always run a vehicle control to ensure the solvent is not causing any biological effects.
-
Use a Surfactant: For some in vitro assays, a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) in the assay buffer can help maintain solubility.[6] This is generally not suitable for cell-based assays as it can be cytotoxic.
-
Incorporate Serum: If your cell culture media for a cell-based assay contains serum (e.g., FBS), the proteins in the serum can help to solubilize the compound.
Q5: How should I store solutions of this compound?
A5: Stock solutions prepared in organic solvents should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation.[3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening.[3]
Data Presentation
Table 1: Qualitative Solubility of Makisterone A and its Acetonide Derivative
| Compound | Solvent | Solubility |
| This compound | Chloroform | Soluble[3] |
| Dichloromethane | Soluble[3] | |
| Ethyl Acetate | Soluble[3] | |
| DMSO | Soluble[3] | |
| Acetone | Soluble[3] | |
| Makisterone A | DMSO | Soluble[4][5] |
| Ethanol | Soluble[4][5] | |
| Methanol | Soluble[4][5] | |
| Acetic Acid | Soluble[5] | |
| Chloroform | Sparingly Soluble[5] | |
| Water | Insoluble[5] |
Experimental Protocols
Experimental Protocol for Preparing a Stock Solution of this compound
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for use in bioassays.
Materials:
-
This compound (solid)
-
High-purity DMSO or anhydrous Ethanol
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Pre-weighing Preparation: Allow the vial containing the solid this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.[3]
-
Weighing the Compound: Accurately weigh the desired amount of the compound. For example, to prepare a 10 mM stock solution, you would weigh out an appropriate mass based on its molecular weight.
-
Adding the Solvent: Add the calculated volume of DMSO or ethanol to the vial containing the solid compound. For example, to make a 10 mM stock solution from 1 mg of a compound with a molecular weight of 500 g/mol , you would add 200 µL of solvent.
-
Dissolution:
-
Tightly cap the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
-
Note on Dilution for Bioassays:
When preparing working solutions for your bioassay, add the required volume of the stock solution to your aqueous assay buffer and mix immediately and thoroughly. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified diagram of the ecdysteroid signaling pathway.
References
preventing degradation of Makisterone A 20,22-monoacetonide in cell culture
Welcome to the technical support center for Makisterone A 20,22-monoacetonide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation in cell culture and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: Makisterone A is a phytoecdysteroid, a type of steroid hormone found in plants. The 20,22-monoacetonide is a synthetic derivative. In research, it is primarily used to activate ecdysone (B1671078) receptor (EcR)-based inducible gene expression systems in mammalian and insect cells.[1][2] Its mechanism of action involves binding to the EcR, which then forms a heterodimer with the Ultraspiracle protein (USP), the insect ortholog of the retinoid X receptor (RXR).[3] This complex then binds to ecdysone response elements (EcREs) in the promoter region of a target gene, initiating its transcription.[3][4]
Q2: What is the recommended solvent for dissolving this compound and what are the optimal storage conditions?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell culture applications, preparing a concentrated stock solution in DMSO is a common practice. For long-term storage and to maintain stability, the solid compound and stock solutions should be stored at -20°C. Under these conditions, the compound is reported to be stable for at least two to four years.
Q3: Can this compound be metabolized by cells in culture?
A3: While direct metabolism of this compound in cell culture has not been extensively documented, cells, particularly liver cell lines, possess enzymes that can metabolize steroids. The primary routes of ecdysteroid metabolism in vivo include hydroxylation, oxidation, and conjugation.[5][6] In mammals, ingested 20-hydroxyecdysone (B1671079) has a short half-life and is metabolized in the liver and large intestine.[7][8] Therefore, it is plausible that some level of metabolic inactivation could occur in certain cell types over prolonged incubation periods.
Q4: How does this compound enter the cells?
A4: Traditionally, it was believed that steroid hormones diffuse freely across the cell membrane. However, recent research has identified specific transporters for ecdysteroids. In insects, the Ecdysone Importer (EcI), a member of the organic anion transporting polypeptide (OATP) superfamily, has been shown to be necessary for the cellular uptake of ecdysteroids.[9][10] In mammalian cells used for ecdysone-inducible systems, the expression of EcR alone is often not sufficient to confer responsiveness to ecdysteroids, suggesting that endogenous transporters may not be efficient. Co-expression of an ecdysteroid transporter like EcI may be required for optimal uptake.[9][10]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
Issue 1: Low or No Induction of Target Gene Expression
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Protect solutions from light. Consider the stability in your specific culture medium over the time course of your experiment. |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line and expression system. Concentrations typically range from nanomolar to low micromolar. |
| Inefficient Cellular Uptake | If using a mammalian cell line, consider co-transfecting with a vector expressing an ecdysteroid transporter like EcI.[9][10] |
| Low Receptor Expression | Verify the expression levels of the ecdysone receptor (EcR) and its partner (RXR/USP) in your cell line.[11] |
| Problems with the Reporter Construct | Sequence your reporter plasmid to ensure the integrity of the ecdysone response element (EcRE) and the target gene. |
Issue 2: High Background (Leaky) Expression of the Target Gene
| Potential Cause | Troubleshooting Step |
| Instability of the Expression System | Some ecdysone-inducible systems can have inherent leakiness. Screen different clones for lower basal expression. |
| Endogenous Activators in Serum | Use heat-inactivated serum or switch to a serum-free medium if compatible with your cells. Some components in fetal bovine serum (FBS) may weakly activate the receptor. |
| Promoter Activity | The basal activity of the promoter driving your gene of interest might be high in your specific cell type. Consider using a promoter with lower basal activity. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in Stock Solution | Prepare a large batch of stock solution, aliquot, and store at -20°C or -80°C to ensure consistency across multiple experiments. Avoid using stock solutions that have been stored for extended periods at 4°C. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations, as these can affect cellular responses.[12] |
| Incubation Time | Optimize and standardize the induction time. A time-course experiment can help determine the peak of gene expression. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Induction of Gene Expression in a Mammalian Cell Line
-
Materials:
-
Mammalian cell line stably expressing the ecdysone receptor (EcR) and a reporter gene under the control of an ecdysone-responsive promoter.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of induction.
-
Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
On the day of induction, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (typically ≤ 0.1%) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same concentration of DMSO).
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the cells for the desired period (e.g., 24-48 hours).
-
Harvest the cells for downstream analysis (e.g., qPCR for mRNA expression, Western blot for protein expression, or a reporter assay).
-
Data Presentation
Table 1: Factors Influencing Steroid Stability in Cell Culture
| Factor | Potential Impact on this compound | Mitigation Strategy |
| pH | Extreme pH values can lead to hydrolysis of the acetonide group and degradation of the steroid backbone.[13] | Maintain a stable pH in the culture medium using appropriate buffering systems (e.g., bicarbonate/CO₂, HEPES). |
| Temperature | Higher temperatures can accelerate chemical degradation.[13] | Store stock solutions at -20°C. Conduct experiments at 37°C for the required duration only. |
| Light | UV light can cause photodegradation of steroid compounds.[14][15] | Store stock solutions in amber vials. Minimize exposure of culture plates to direct light. |
| Oxidation | The steroid core is susceptible to oxidation, which is a primary degradation pathway for many corticosteroids.[16][17] | Use fresh, high-quality culture medium. Minimize headspace in storage vials. Consider the use of antioxidants if compatible with the experimental system. |
| Enzymatic Degradation | Serum components or enzymes released by cells may metabolize the compound. | Use heat-inactivated serum. Consider reducing the serum concentration or using a serum-free medium if possible. |
| Metal Ions | Trace metal ions can catalyze oxidative degradation.[13] | Use high-purity water and reagents for media preparation. |
Visualizations
References
- 1. bioone.org [bioone.org]
- 2. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 3. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of ecdysteroid 26-hydroxylase: an enzyme involved in molting hormone inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ecdysteroid metabolism in mammals: The fate of ingested 20-hydroxyecdysone in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biophytis.com [biophytis.com]
- 9. Transporter-mediated ecdysteroid trafficking across cell membranes: A novel target for insect growth regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Assessment of Insect Steroid Hormone Entry Into Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. EP0843548A2 - Stabilized steroid compositions - Google Patents [patents.google.com]
- 14. Photochemical study of the highly used corticosteroids dexamethasone and prednisone. Effects of micellar confinement and cytotoxicity analysis of photoproducts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Makisterone A 20,22-monoacetonide in Biological Samples
Welcome to the technical support center for the quantification of Makisterone A 20,22-monoacetonide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered when measuring this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound?
A1: The primary challenges in quantifying this compound in biological samples include:
-
Sample Matrix Complexity: Biological samples such as plasma, serum, hemolymph, and tissue homogenates are complex mixtures containing numerous endogenous compounds that can interfere with the analysis.[1]
-
Analyte Stability: The 20,22-monoacetonide group is susceptible to hydrolysis, particularly under acidic conditions. Careful control of pH during sample extraction and analysis is crucial to prevent the degradation of the analyte to Makisterone A.
-
Availability of Standards: While analytical standards for this compound are commercially available, their purity and stability should be carefully verified.
-
Chromatographic Separation: Achieving baseline separation from its parent compound, Makisterone A, and other related ecdysteroids can be challenging due to their structural similarity.
-
Low Endogenous Levels: The concentration of this compound in biological samples may be very low, requiring highly sensitive analytical methods.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the sensitive and selective quantification of this compound in biological samples.[2] This method offers high specificity by monitoring unique precursor-to-product ion transitions, minimizing the impact of matrix interferences. High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the required sensitivity and selectivity for complex biological matrices.[3]
Q3: How should I prepare my biological samples for analysis?
A3: Sample preparation is a critical step and typically involves extraction and clean-up to remove interfering substances. The two most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. A typical protocol for tissue samples is provided in the Experimental Protocols section.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte while interfering compounds are washed away. C18 cartridges are commonly used for steroid extraction from plasma and serum.[4] A general SPE protocol is also detailed in the Experimental Protocols section.
Important Consideration: Avoid acidic conditions during all sample preparation steps to prevent the hydrolysis of the acetonide group.
Q4: Where can I obtain an analytical standard for this compound?
A4: Analytical standards for this compound are available from several chemical suppliers specializing in natural products and reference standards. It is recommended to obtain a certificate of analysis to confirm the purity and identity of the standard.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Degradation of Analyte: The acetonide group may have been hydrolyzed during sample preparation or storage. 2. Poor Extraction Recovery: The chosen extraction method may not be efficient for this specific analyte. 3. Sub-optimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy. 4. Matrix Effects: Co-eluting matrix components may be suppressing the ionization of the analyte. | 1. Ensure all solutions and extraction steps are performed under neutral or slightly basic pH. Avoid strong acids. 2. Optimize the extraction solvent for LLE or the sorbent and elution solvent for SPE. Perform recovery experiments by spiking a known amount of standard into a blank matrix. 3. Infuse a standard solution of the analyte to optimize the MS/MS parameters. 4. Improve sample clean-up, optimize chromatographic separation to separate the analyte from interfering compounds, or use a stable isotope-labeled internal standard. |
| High Variability in Results | 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. 2. Analyte Instability in Autosampler: Degradation of the analyte in the processed samples before injection. 3. Instrument Instability: Fluctuations in the LC-MS/MS system performance. | 1. Use an internal standard (ideally a stable isotope-labeled version of the analyte) to correct for variations in extraction and instrument response. Ensure precise and consistent execution of the extraction protocol. 2. Keep the autosampler at a low temperature (e.g., 4°C) and analyze samples as soon as possible after preparation. 3. Run system suitability tests and quality control samples throughout the analytical batch to monitor instrument performance. |
| Peak Tailing or Splitting | 1. Poor Chromatographic Conditions: Incompatible mobile phase, column degradation, or inappropriate gradient. 2. Co-elution with Interfering Compounds: Matrix components or isomers affecting the peak shape. 3. Analyte Interaction with LC System: Adsorption of the analyte onto parts of the LC system. | 1. Optimize the mobile phase composition, gradient profile, and column temperature. Ensure the column is in good condition. 2. Improve sample clean-up or adjust the chromatographic method for better resolution. 3. Use a column with a different stationary phase or add a modifier to the mobile phase to reduce secondary interactions. |
| Presence of Makisterone A Peak | 1. Hydrolysis of Acetonide: The 20,22-monoacetonide has degraded to Makisterone A. 2. Co-extraction of Endogenous Makisterone A: The biological sample may naturally contain Makisterone A. | 1. Review all sample preparation and analysis steps for any exposure to acidic conditions. 2. Develop a chromatographic method that can baseline-separate Makisterone A and its acetonide to allow for their individual quantification. |
Quantitative Data Summary
The following table provides a summary of typical quantitative data for the analysis of ecdysteroids and other steroids in biological matrices using LC-MS/MS. These values can serve as a benchmark for method development and validation for this compound.
| Analyte | Matrix | Extraction Method | LOD | LOQ | Recovery | Reference |
| Ecdysterone | Human Serum | SPE | 0.06 ng/mL | 0.14 ng/mL | Not Reported | [5] |
| 20-Hydroxyecdysone | Calf Urine | SPE | Not Reported | 0.12 ng on column | Not Reported | [3] |
| Multiple Steroids | Mammalian and Avian Plasma | SPE | Not Reported | Not Reported | 87-101% | [4] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific instrument and method used. The provided values are for reference only.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Tissue
This protocol is a general procedure for steroid extraction from tissue and should be optimized for your specific tissue type and analyte.
-
Homogenization:
-
Weigh 50-100 mg of frozen tissue.
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) at a 1:4 (w/v) ratio.
-
Homogenize the tissue using a suitable homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Extraction:
-
To the supernatant, add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) at a 5:1 (v/v) ratio.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.
-
Pool the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727):water, 50:50) for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) from Plasma/Serum
This is a general protocol for steroid extraction from plasma or serum using a C18 SPE cartridge.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 200 mg) by passing 5 mL of methanol followed by 5 mL of water through it. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Dilute the plasma or serum sample (e.g., 1 mL) with water (e.g., 1 mL).
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the analyte from the cartridge with 5 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Ecdysone (B1671078) Receptor Signaling Pathway
Makisterone A, like other ecdysteroids, is expected to exert its biological effects through the ecdysone receptor, a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[6] The binding of Makisterone A to this receptor complex initiates a signaling cascade that leads to changes in gene expression, ultimately controlling processes like molting and metamorphosis in insects.[6]
Caption: Ecdysone receptor signaling pathway initiated by Makisterone A.
General Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample.
Caption: General workflow for quantifying this compound.
Troubleshooting Logic Flow
This diagram provides a logical flow for troubleshooting common issues during method development and sample analysis.
Caption: Troubleshooting flowchart for analytical issues.
References
- 1. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and quantitation of ecdysterone in human serum by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Interference in Ecdysteroid Receptor Binding Assays
Welcome to the technical support center for ecdysteroid receptor (EcR) binding assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the ecdysone (B1671078) receptor (EcR) and why is it a target in drug development?
The ecdysone receptor is a nuclear receptor that plays a crucial role in insect development, including molting and metamorphosis.[1] It forms a heterodimer with the ultraspiracle protein (USP) or its vertebrate homolog, the retinoid X receptor (RXR).[2][3] This complex binds to ecdysteroids, such as 20-hydroxyecdysone (B1671079) (20E), initiating a transcriptional cascade that regulates gene expression.[4][5] Because the EcR is specific to arthropods and absent in vertebrates, it is an attractive target for the development of selective insecticides with potentially low environmental impact.[1]
Q2: What are the common types of interference observed in EcR binding assays?
Interference in EcR binding assays can lead to false positive or false negative results. Common issues include:
-
High non-specific binding: The radioligand binds to components other than the EcR, such as lipids, other proteins, or the filter membrane, obscuring the specific binding signal.
-
Apparent competitive binding without gene activation: A compound may appear to compete for the binding site in a biochemical assay but fails to elicit a response in a cell-based reporter gene assay.[6] This can be due to various artifacts.
-
Compound-related artifacts: The test compound itself may interfere with the assay components, for example, by precipitating, causing changes in pH, or exhibiting fluorescence in certain assay formats.[6]
-
Presence of agonists and antagonists in the same sample: Environmental or natural product extracts can contain a mixture of compounds with opposing effects on the EcR, complicating data interpretation.
Q3: What are some known classes of compounds that can interfere with EcR binding assays?
Several classes of compounds have been identified as interacting with the ecdysone receptor, acting as either agonists or antagonists. These include:
-
Diacylhydrazines (DAHs): A class of insecticides designed to mimic ecdysteroids and act as potent EcR agonists in specific insect orders, particularly Lepidoptera.[7][8]
-
Phytoestrogens: Plant-derived compounds with structural similarities to estrogens. Some phytoestrogens, like certain isoflavones and flavones, have been shown to interact with nuclear receptors and may exhibit cross-reactivity with the EcR.[9]
Troubleshooting Guides
Problem 1: High Non-Specific Binding (NSB)
High NSB can mask the specific binding signal, leading to inaccurate results. Ideally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.
| Potential Cause | Recommended Solution |
| Radioligand Issues | - Reduce Radioligand Concentration: Use a concentration at or below the Kd value for the receptor. - Check Radioligand Purity: Ensure the radiochemical purity is high, as impurities can contribute to NSB. - Consider Hydrophobicity: Highly hydrophobic radioligands tend to exhibit higher NSB. |
| Receptor Preparation | - Titrate Receptor Concentration: Use the lowest concentration of the insect cell membrane preparation that provides a robust specific binding signal.[10] - Ensure Proper Homogenization and Washing: Thoroughly wash the membrane preparations to remove endogenous ligands and other interfering substances. |
| Assay Conditions | - Optimize Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) in the assay buffer to reduce binding to surfaces.[10] - Adjust Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes reduce NSB. However, ensure that equilibrium for specific binding is still reached.[10] - Optimize Washing Steps: Increase the number and volume of washes with ice-cold wash buffer to effectively remove unbound radioligand.[10] |
Problem 2: Low or No Specific Binding
This can be a frustrating issue indicating a fundamental problem with the assay components or setup.
| Potential Cause | Recommended Solution |
| Receptor Integrity | - Verify Receptor Presence and Activity: Confirm the presence and integrity of the EcR and its partner (USP/RXR) in your membrane preparation using methods like Western blotting. The receptor may be degraded or inactive due to improper storage or handling.[10] |
| Radioligand Issues | - Check Radioligand Integrity: Ensure the radioligand has not degraded during storage. - Verify Specific Activity: A high specific activity is crucial for detecting low levels of specific binding. |
| Assay Conditions | - Check Buffer Composition: Ensure the pH and ionic strength of the assay buffer are optimal for EcR binding. - Equilibrium Not Reached: Increase the incubation time to ensure the binding reaction has reached equilibrium. |
Problem 3: Suspected False Positives or Negatives
Distinguishing true binders from assay artifacts is critical for accurate hit identification.
| Potential Cause | Recommended Solution |
| Compound Interference | - Test for Cytotoxicity: In cell-based follow-up assays, assess the cytotoxicity of the test compound to ensure that a decrease in signal is not due to cell death.[6] - Monitor pH: Check the pH of the assay medium in the presence of the test compound, as some chemicals can alter it.[6] - Observe for Precipitation: Visually inspect for any precipitate formation when the compound is added to the assay buffer.[6] |
| Non-Competitive Inhibition | - Vary Agonist Concentration: To confirm competitive antagonism, perform the assay with at least two different concentrations of the labeled agonist. A true competitive antagonist will show a parallel shift in the dose-response curve.[6] |
Quantitative Data on Interfering Compounds
The following tables summarize the binding affinities and effective concentrations of various compounds known to interact with the ecdysone receptor. Note that assay conditions and the specific insect species from which the receptor was derived can significantly influence these values.
Table 1: Binding Affinities of Ecdysteroids and Analogs
| Compound | Insect Species | Assay Type | Kd (nM) | Reference |
| Ponasterone A | Chilo suppressalis | Radioligand Binding (EcR/USP complex) | 1.2 | [11] |
| Ponasterone A | Chilo suppressalis | Radioligand Binding (EcR only) | 55 | [11] |
Table 2: Agonistic Activity of Selected Compounds from Reporter Gene Assays
| Compound | Cell Line | EC50 (-log M) | Reference |
| 20-Hydroxyecdysone | S2 (Drosophila) | 6.86 | [12] |
| Ponasterone A | S2 (Drosophila) | 8.28 | [12] |
| Tebufenozide | S2 (Drosophila) | 6.72 | [12] |
| 20-Hydroxyecdysone | Sf9 (Spodoptera frugiperda) | 6.42 | [12] |
| Ponasterone A | Sf9 (Spodoptera frugiperda) | 8.35 | [12] |
| Tebufenozide | Sf9 (Spodoptera frugiperda) | 7.31 | [12] |
Experimental Protocols
Detailed Protocol: Ecdysone Receptor Competitive Binding Assay
This protocol outlines the steps for a competitive radioligand binding assay using insect cell membranes expressing the ecdysone receptor.
1. Preparation of Insect Cell Membranes:
-
Culture insect cells (e.g., Sf9 or High Five™) expressing the ecdysone receptor and its heterodimer partner (USP or RXR).
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cells in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.[13][14][15][16]
2. Competitive Binding Assay:
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, 5 mM DTT, and 0.1% BSA).
-
Radioligand: Use a radiolabeled ecdysteroid, such as [³H]Ponasterone A, at a concentration at or below its Kd for the receptor.
-
Assay Setup:
-
Total Binding: Add assay buffer, radioligand, and the membrane preparation to the wells of a microplate.
-
Non-Specific Binding (NSB): Add assay buffer, radioligand, a high concentration of an unlabeled competitor (e.g., 20-hydroxyecdysone), and the membrane preparation.
-
Test Compound: Add assay buffer, radioligand, varying concentrations of the test compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value of the test compound using non-linear regression analysis.
-
The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Visualizations
Caption: Ecdysone Signaling Pathway.
Caption: Troubleshooting Workflow for EcR Binding Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of proteins involved in ecdysone and juvenile hormone signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdbonline.org [sdbonline.org]
- 6. Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives | MDPI [mdpi.com]
- 8. The X-ray structure of a hemipteran ecdysone receptor ligand-binding domain: comparison with a lepidopteran ecdysone receptor ligand-binding domain and implications for insecticide design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavone and isoflavone phytoestrogens are agonists of estrogen-related receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Membrane Protein Production in Insect Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. ars.usda.gov [ars.usda.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. resources.revvity.com [resources.revvity.com]
Technical Support Center: Optimizing In Vivo Delivery of Makisterone A 20,22-monoacetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Makisterone A 20,22-monoacetonide in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My formulation of this compound appears cloudy or precipitates out of solution. What are the potential causes and solutions?
A1: Poor aqueous solubility is a common issue for many steroid-based compounds like Makisterone A and its derivatives. Precipitation can lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Review Solubility Data: Makisterone A is reportedly soluble in DMSO, ethanol, and methanol, but insoluble in water[1][2]. The 20,22-monoacetonide derivative is likely to have similar solubility characteristics. Information on a related compound, Makisterone C-20,22-acetonide, indicates solubility in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[3][4].
-
Formulation Optimization: For poorly water-soluble compounds, several strategies can enhance solubility and stability. Consider the following approaches, summarized in the table below.[5][6][7][8][9][10]
Data Presentation: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 300/400) to dissolve the compound before further dilution in an aqueous vehicle (e.g., saline, PBS). | Simple and widely used for preclinical studies. | Can cause toxicity at high concentrations. The compound may precipitate upon injection into the aqueous in vivo environment. |
| Surfactants | Using agents like Tween 80 or Cremophor EL to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions. | Can significantly increase solubility and improve stability. | Potential for dose-dependent toxicity and immune reactions with certain surfactants. |
| Cyclodextrins | Utilizing cyclic oligosaccharides (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes with the drug, enhancing its solubility. | Generally well-tolerated and can improve bioavailability. | Can be expensive, and the complexation efficiency varies depending on the compound. |
| Lipid-Based Formulations | Incorporating the compound into lipid-based systems such as emulsions, liposomes, or self-emulsifying drug delivery systems (SEDDS).[5][9][10] | Can protect the drug from degradation, improve bioavailability, and potentially target specific tissues. | More complex to prepare and characterize. May have their own pharmacokinetic properties to consider. |
| Particle Size Reduction | Decreasing the particle size of the solid drug through techniques like micronization or creating nanosuspensions to increase the surface area and dissolution rate.[5][6][8] | Can improve the dissolution rate and bioavailability of orally administered compounds. | May not be suitable for parenteral routes if particles are not small enough to prevent embolism. |
Q2: I am observing high variability in my in vivo results between animals. What could be the cause?
A2: High variability is a frequent challenge in in vivo experiments and can stem from several factors.
Troubleshooting Steps:
-
Inconsistent Dosing: Ensure your formulation is homogeneous and that you are administering a consistent and accurate volume to each animal. Normalize the dose to the body weight of each animal[11].
-
Biological Variability: Inherent biological differences between animals can contribute to variability. To mitigate this, increase the number of animals per group to improve statistical power and ensure that animals are age- and sex-matched[11].
-
Route of Administration: The chosen route of administration can significantly impact drug absorption and distribution. Ensure the technique is consistent across all animals.
-
Animal Health and Acclimatization: Ensure animals are properly acclimatized to their housing conditions before the experiment begins and are in good health[11].
Q3: I am not observing the expected biological effect of this compound. What are the possible reasons?
A3: A lack of efficacy can be due to issues with the compound, its delivery, or the experimental model.
Troubleshooting Steps:
-
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. Consider optimizing the formulation to improve solubility and absorption as detailed in Q1. You may also need to consider alternative routes of administration[11].
-
Compound Stability: Assess the stability of this compound in your formulation over time and at the temperature of administration. Degradation can lead to a lower effective dose.
-
Dose-Response: You may be operating at a dose that is too low. Conduct a dose-response study to determine the optimal dose for your experimental model.
-
Target Engagement: Confirm that the compound is interacting with its intended target. This may involve ex vivo analysis of target tissues.
Experimental Protocols
General Protocol for In Vivo Administration of a Research Compound (Example)
-
Compound Preparation:
-
Based on the desired dose and the weight of the animals, calculate the required amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
For intravenous administration, slowly add the organic solution to the aqueous vehicle (e.g., saline containing a surfactant like Tween 80) while vortexing to prevent precipitation. Ensure the final concentration of the organic solvent is below toxic levels (typically <10% for DMSO).
-
For oral administration, a suspension or a lipid-based formulation may be more appropriate.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for at least one week before the experiment[11].
-
Administer the formulation via the chosen route (e.g., intravenous, intraperitoneal, oral gavage). Ensure the volume is appropriate for the animal's size.
-
Administer the vehicle alone to the control group[11].
-
-
Monitoring:
-
Regularly observe the animals for any signs of toxicity or adverse effects.
-
Monitor relevant efficacy endpoints at predetermined time points.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect tissues and/or blood for pharmacokinetic and pharmacodynamic analysis.
-
Analyze the samples to determine the concentration of this compound and its effect on the target pathway.
-
Mandatory Visualizations
Signaling Pathway
Makisterone A is an ecdysteroid that acts as an agonist for the ecdysone (B1671078) receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP)[2][12]. This complex then regulates the expression of genes involved in insect development, molting, and metamorphosis.
Caption: Ecdysteroid signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Troubleshooting Logic
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. adipogen.com [adipogen.com]
- 3. This compound | CAS:245323-24-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. lib.pkr.ac.id [lib.pkr.ac.id]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Makisterone A and Makisterone A 20,22-monoacetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of Makisterone (B1173491) A and its derivative, Makisterone A 20,22-monoacetonide. This document summarizes available data, details relevant experimental protocols, and illustrates the pertinent biological pathways to aid in research and development involving these ecdysteroids.
Introduction
Makisterone A is a naturally occurring ecdysteroid, a class of steroid hormones that play a crucial role in the molting and metamorphosis of arthropods.[1] It acts as an agonist of the ecdysone (B1671078) receptor (EcR), a nuclear receptor that, upon binding to its ligand, forms a heterodimer with the ultraspiracle protein (USP) to regulate the expression of genes involved in developmental processes.[2] this compound is a derivative of Makisterone A, also found in nature.[3] While the bioactivity of Makisterone A is well-documented, a direct quantitative comparison of its activity with that of its 20,22-monoacetonide derivative is not extensively available in the current body of scientific literature. This guide consolidates the existing knowledge on both compounds to facilitate further investigation.
Bioactivity Comparison
While direct comparative studies quantifying the bioactivity of Makisterone A versus its 20,22-monoacetonide are limited, the functional implications of the acetonide group can be inferred from studies on other ecdysteroids. The addition of an acetonide group at the 20,22-position generally increases the lipophilicity of the molecule. This alteration can affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially influencing its bioavailability and overall activity in vivo.
One study on 20-hydroxyecdysone (B1671079) derivatives found that the formation of a 2,3;20,22-diacetonide derivative was a promising lead for modulating multi-drug resistance in cancer cells, suggesting that acetonide derivatives can have distinct biological activities.[4] However, without direct experimental data for Makisterone A and its monoacetonide, any comparison remains speculative.
Table 1: Bioactivity Data Summary
| Compound | Bioactivity Metric | Species/Assay | Result | Reference |
| Makisterone A | Ecdysone Receptor Binding Affinity (Kd) | Nezara viridula | Similar affinity to 20-hydroxyecdysone | [5] |
| In vivo molting activity | Tribolium castaneum | Induces mortality, reduces pupation and adult emergence | [6] | |
| This compound | Ecdysone Receptor Binding Affinity | Data not available | - | |
| In vivo molting activity | Data not available | - |
Note: The table highlights the lack of direct comparative data for this compound.
Ecdysteroid Signaling Pathway
The biological effects of Makisterone A are mediated through the ecdysteroid signaling pathway. The binding of an ecdysteroid agonist like Makisterone A to the ligand-binding domain of the Ecdysone Receptor (EcR) induces a conformational change that promotes the formation of a stable heterodimer with the Ultraspiracle protein (USP). This EcR-USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, leading to the recruitment of transcriptional coactivators and the initiation of gene transcription. This cascade of gene expression ultimately orchestrates the complex processes of molting and metamorphosis.
Caption: Ecdysteroid signaling pathway initiated by Makisterone A.
Experimental Protocols
Ecdysone Receptor (EcR) Competitive Binding Assay
This in vitro assay is used to determine the binding affinity of a test compound to the ecdysone receptor.
Objective: To quantify the ability of a test compound (e.g., this compound) to displace a radiolabeled ecdysteroid ligand from the EcR/USP heterodimer.
Materials:
-
Purified EcR and USP ligand-binding domains (LBDs)
-
Radiolabeled ecdysteroid (e.g., [³H]Ponasterone A)
-
Test compounds (Makisterone A and this compound)
-
Assay buffer (e.g., Tris-HCl buffer with additives like BSA and glycerol)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well filter plates
Procedure:
-
Prepare a series of dilutions of the unlabeled test compounds and the reference compound (e.g., unlabeled Ponasterone A).
-
In a multi-well plate, incubate the purified EcR and USP LBDs with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compounds.
-
Include control wells with only the radiolabeled ligand (total binding) and wells with a large excess of unlabeled ligand (non-specific binding).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through the filter plates.
-
Wash the filters to remove any unbound radioligand.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The binding affinity (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Insect Molting Bioassay (e.g., Tribolium castaneum Larval Assay)
This assay assesses the ability of a compound to induce molting or cause developmental abnormalities in a whole organism.
Objective: To evaluate the molting-inducing or insecticidal activity of a test compound when administered to insect larvae.
Materials:
-
Synchronized last instar larvae of Tribolium castaneum
-
Artificial diet
-
Test compounds (Makisterone A and this compound) dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone)
-
Petri dishes or multi-well plates
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Prepare artificial diet incorporating various concentrations of the test compounds. A control diet containing only the solvent should also be prepared.
-
Dispense a known amount of the diet into individual wells of a multi-well plate or small petri dishes.
-
Place one synchronized last instar larva into each well.
-
Maintain the larvae under controlled environmental conditions (e.g., 30°C, 70% relative humidity, and a 16:8 light:dark photoperiod).
-
Observe the larvae daily and record key developmental endpoints, including:
-
Mortality
-
Time to pupation
-
Pupation success rate
-
Time to adult emergence
-
Adult emergence success rate
-
Any morphological abnormalities
-
-
Analyze the data to determine dose-response relationships for the observed effects, such as the LC₅₀ (lethal concentration for 50% of the population) or EC₅₀ (effective concentration to produce a 50% response).
Caption: Workflow for in vitro and in vivo bioactivity assessment.
Conclusion
Makisterone A is a potent ecdysteroid with established activity in insects. While its 20,22-monoacetonide derivative is a known natural product, there is a notable gap in the scientific literature regarding its specific bioactivity and a direct comparison with the parent compound. The provided experimental protocols offer a framework for researchers to conduct such comparative studies. Further investigation is warranted to fully elucidate the structure-activity relationship and the potential applications of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Synthesis and Structure-Activity Relationships of Novel Ecdysteroid Dioxolanes as MDR Modulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ecdysone receptor from the pentatomomorphan, Nezara viridula, shows similar affinities for moulting hormones makisterone A and 20-hydroxyecdysone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of Makisterone A and its 20,22-Monoacetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of the phytoecdysteroid Makisterone A and its synthetic derivative, Makisterone A 20,22-monoacetonide. This analysis is based on available experimental data to inform research and development in entomology and pharmacology.
Introduction
Makisterone A is a naturally occurring ecdysteroid found in various plants and insects, where it plays a crucial role in regulating molting and development.[1] Its structural modification into the 20,22-monoacetonide derivative has been a subject of interest for its potential to alter biological activity, bioavailability, and stability. This guide aims to objectively compare the efficacy of these two compounds based on existing scientific literature.
Data Presentation
While a direct, head-to-head comparative study quantifying the efficacy of Makisterone A versus its 20,22-monoacetonide is not extensively documented in publicly available literature, we can infer a comparative analysis from studies on Makisterone A and other structurally related ecdysteroid acetonides.
Table 1: Biological Activity of Makisterone A
| Bioassay System | Observed Effect | Potency | Reference |
| Oncopeltus fasciatus (Milkweed bug) larvae | Molting induction | 10 times more active than 20-hydroxyecdysone | |
| Nezara viridula (Green stink bug) ecdysone (B1671078) receptor | Binding affinity (Kd) | Nanomolar range, similar to 20-hydroxyecdysone |
Table 2: Biological Activity of Ecdysteroid Acetonides (as a proxy for this compound)
| Compound | Bioassay System | Observed Effect | Potency | Reference |
| Makisterone C-20,22-acetonide | Isolated from Rhaponticum uniflorum | Identified as a new ecdysteroid | Biological activity not specified | [2] |
| Ecdysteroid acetonides | Various cancer cell lines | Adjuvant chemo-sensitizing agents | Activity dependent on cell line and primary drug | [3] |
| General ecdysteroid acetonides | Insecticidal assays | Can exhibit insecticidal activity | Varies depending on the specific acetonide and insect species | [4][5] |
Note: The data for ecdysteroid acetonides is generalized due to the lack of specific quantitative data for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to assessing the efficacy of ecdysteroids.
Insect Molting Bioassay (e.g., Drosophila melanogaster BII cell bioassay)
This in vitro assay is a common method to assess the agonistic and antagonistic activities of ecdysteroids.
-
Cell Culture: Drosophila melanogaster BII cells are cultured in an appropriate medium (e.g., Schneider's Drosophila Medium) supplemented with fetal bovine serum and antibiotics at 25°C.
-
Compound Preparation: Makisterone A and its 20,22-monoacetonide are dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create stock solutions, which are then serially diluted to the desired test concentrations.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
After cell attachment, the culture medium is replaced with a medium containing the test compounds at various concentrations. A positive control (e.g., 20-hydroxyecdysone) and a negative control (solvent only) are included.
-
The plates are incubated for a specific period (e.g., 48-72 hours).
-
-
Endpoint Measurement: The biological response is measured. This can include morphological changes (e.g., cell clumping and neurite outgrowth) or the use of a reporter gene assay where the ecdysone receptor activation leads to the expression of a quantifiable reporter protein (e.g., luciferase or β-galactosidase).
-
Data Analysis: The dose-response curves are plotted, and the EC50 (half-maximal effective concentration) values are calculated to compare the potency of the compounds.
Ecdysone Receptor (EcR) Binding Assay
This assay determines the binding affinity of a compound to the ecdysone receptor, providing insights into its mechanism of action.
-
Receptor Preparation: The ecdysone receptor (EcR) and its heterodimeric partner, Ultraspiracle (USP), are expressed and purified from a suitable system (e.g., insect cells or E. coli).
-
Radioligand: A radiolabeled ecdysteroid with high affinity for the receptor (e.g., [³H]ponasterone A) is used.
-
Competition Binding Assay:
-
A constant concentration of the radioligand is incubated with the purified EcR/USP heterodimer.
-
Increasing concentrations of the unlabeled test compounds (Makisterone A and its 20,22-monoacetonide) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using methods like gel filtration or filter binding assays.
-
Quantification and Data Analysis: The amount of bound radioactivity is measured using a scintillation counter. The data is used to calculate the IC50 (half-maximal inhibitory concentration) and subsequently the Ki (inhibition constant) or Kd (dissociation constant) for each test compound, which are measures of their binding affinity.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental designs are essential for clear communication.
Ecdysone Signaling Pathway
The canonical ecdysone signaling pathway involves the activation of a nuclear receptor complex, leading to changes in gene expression that orchestrate molting and metamorphosis in insects.
Caption: The Ecdysone Signaling Pathway.
Experimental Workflow for Comparative Efficacy Analysis
A logical workflow is critical for conducting a robust comparative study.
Caption: Workflow for Comparing Compound Efficacy.
Discussion and Conclusion
Based on the available, albeit limited, data, Makisterone A is a highly potent ecdysteroid, demonstrating significant activity in insect systems. The biological activity of its 20,22-monoacetonide derivative is not as well-characterized. Generally, the addition of an acetonide group can alter a molecule's polarity, which may affect its ability to cross cell membranes and interact with the ecdysone receptor.
It is plausible that the 20,22-monoacetonide of Makisterone A could exhibit modified efficacy. The acetonide group might:
-
Decrease activity: By sterically hindering the interaction with the ecdysone receptor's ligand-binding pocket.
-
Increase activity: By improving membrane permeability and cellular uptake, leading to higher intracellular concentrations.
-
Have comparable activity: If the modification does not significantly impact the key interactions required for receptor activation.
Future Research Directions:
A direct comparative study employing the experimental protocols outlined above is necessary to definitively determine the relative efficacy of Makisterone A and its 20,22-monoacetonide. Such a study should include:
-
In vitro bioassays: To compare their potency in activating the ecdysone receptor.
-
Receptor binding assays: To quantify their affinity for the EcR/USP heterodimer.
-
In vivo insecticidal assays: To assess their practical efficacy in whole organisms.
-
Pharmacokinetic studies: To understand how the acetonide modification affects absorption, distribution, metabolism, and excretion.
This comprehensive approach will provide the necessary data for a conclusive comparison and guide the potential development of these compounds for applications in pest management or as pharmacological tools.
References
- 1. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New insecticides with ecdysteroidal and juvenile hormone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the In Vivo Effects of Makisterone A 20,22-monoacetonide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known in vivo effects of Makisterone A and offers a framework for the validation of its derivative, Makisterone A 20,22-monoacetonide. Due to a lack of direct in vivo studies on this compound, this document summarizes the available data for the parent compound and other relevant ecdysteroids to inform future research.
Introduction to Makisterone A and its Acetonide Derivative
Makisterone A is a phytoecdysteroid, a class of steroid hormones found in insects and some plants. In insects, it plays a crucial role in regulating molting and development. Like other ecdysteroids, Makisterone A has garnered interest for its potential pharmacological effects in mammals, which are reported to include anabolic, anti-diabetic, and adaptogenic properties.
The 20,22-monoacetonide derivative of Makisterone A is a synthetic or naturally occurring modification where a cyclic acetal (B89532) is formed between the hydroxyl groups at positions 20 and 22 of the steroid backbone. This modification can alter the compound's polarity, stability, and biological activity. While various ecdysteroid acetonides have been isolated and studied in vitro, in vivo data for this compound is currently unavailable in published literature.
Comparative In Vivo Effects: Makisterone A vs. Other Ecdysteroids
The following table summarizes the known in vivo effects of Makisterone A in an insect model. For comparative purposes, the well-documented anabolic effects of 20-hydroxyecdysone (B1671079) in mammals are also included to provide a benchmark for potential activities of Makisterone A and its derivatives in vertebrate systems.
| Compound | Model Organism | Dosage | Observed In Vivo Effects | Quantitative Data | Reference |
| Makisterone A | Tribolium castaneum (Red Flour Beetle) Larvae | 300 - 1200 ppm in diet | - Increased mortality- Reduced pupation and adult emergence- Dose-dependent decrease in protein levels- Inhibition of α-amylase activity- Altered detoxification enzyme activities (decreased esterase and P-450, increased GST) | - Mortality: Significant increase (specific data not provided)- Pupation Rate: Significantly reduced (specific data not provided)- Protein Content (µ g/larva ): 176.94 (300 ppm), 106.72 (600 ppm), 93.16 (900 ppm), 39.32 (1200 ppm)- α-Amylase Activity (µg starch consumed/larva): 131.68 at 1200 ppm (indicative of inhibition)- GST Activity (nmol/min/mg protein): 273.26 at 1200 ppm | [[“]] |
| 20-Hydroxyecdysone | Rats | 5 mg/kg body weight/day (oral) for 10 days | - Anabolic effect on skeletal muscle | - Significant increase in the weight of the soleus muscle | [2] |
| This compound | - | - | - No published in vivo data available | - | - |
Proposed Experimental Protocols for In Vivo Validation
To validate the in vivo effects of this compound, the following experimental protocols are proposed, based on established methods for evaluating ecdysteroids.
Anabolic Activity Assessment in a Rodent Model
-
Objective: To determine the effect of this compound on skeletal muscle mass and protein synthesis.
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Experimental Groups:
-
Vehicle Control (e.g., saline with a solubilizing agent)
-
Makisterone A (positive control, e.g., 5 mg/kg/day)
-
This compound (test compound, various doses, e.g., 1, 5, 25 mg/kg/day)
-
Known Anabolic Agent (e.g., Dihydrotestosterone, for comparison)
-
-
Administration: Oral gavage for 28 days.
-
Key Parameters to Measure:
-
Body weight (daily).
-
Food and water intake (daily).
-
At the end of the study:
-
Wet weight of specific muscles (e.g., soleus, gastrocnemius, tibialis anterior).
-
Muscle fiber cross-sectional area (histological analysis).
-
Total protein content in muscle tissue.
-
Markers of protein synthesis (e.g., phosphorylation of Akt, mTOR, S6K1) via Western blot.
-
-
-
Workflow Diagram:
Metabolic Effects Assessment in a Diet-Induced Obesity Model
-
Objective: To evaluate the impact of this compound on metabolic parameters in a model of obesity and insulin (B600854) resistance.
-
Animal Model: C57BL/6J mice fed a high-fat diet (HFD).
-
Experimental Groups:
-
Control (standard diet)
-
HFD + Vehicle
-
HFD + this compound (low dose)
-
HFD + this compound (high dose)
-
-
Administration: Compound mixed into the HFD or administered via oral gavage for 8-12 weeks.
-
Key Parameters to Measure:
-
Body weight and composition (e.g., using DEXA or MRI).
-
Fasting blood glucose and insulin levels.
-
Glucose and insulin tolerance tests (GTT and ITT).
-
Serum lipid profile (triglycerides, cholesterol).
-
Liver weight and histology (to assess steatosis).
-
Signaling Pathways
The precise signaling mechanisms of ecdysteroids in mammals are still under investigation. In insects, the canonical pathway involves binding to a nuclear receptor complex. In mammals, evidence suggests potential interactions with other receptor systems.
Canonical Insect Ecdysteroid Signaling Pathway
In insects, ecdysteroids like Makisterone A bind to a heterodimeric nuclear receptor composed of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle (USP). This ligand-receptor complex then binds to ecdysone response elements (EcREs) on the DNA to regulate the transcription of target genes involved in molting and metamorphosis.
Proposed Mammalian Signaling Pathways for Ecdysteroids
The anabolic effects of ecdysteroids in mammals are thought to be mediated through pathways distinct from the classical androgen receptor pathway. One proposed mechanism for 20-hydroxyecdysone involves binding to the estrogen receptor beta (ERβ), which in turn activates downstream signaling cascades, such as the PI3K/Akt pathway, leading to protein synthesis. It is plausible that Makisterone A and its derivatives could act through similar mechanisms.
Conclusion and Future Directions
While Makisterone A shows clear biological activity in insects, there is a significant gap in our understanding of the in vivo effects of its 20,22-monoacetonide derivative in mammals. The provided comparative data and proposed experimental protocols offer a starting point for the systematic evaluation of this compound. Future research should focus on:
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Direct comparative in vivo studies: To assess its anabolic and metabolic effects in direct comparison to Makisterone A and 20-hydroxyecdysone.
-
Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways of Makisterone A and its derivatives in mammalian cells.
By addressing these research questions, the potential therapeutic value of this compound can be thoroughly evaluated.
References
Comparative Study of Makisterone A Derivatives on Insect Development: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Makisterone (B1173491) A, a key insect molting hormone, and its potential derivatives. It is intended for researchers, scientists, and drug development professionals working on novel insecticides. This document summarizes the current state of knowledge, presents available comparative data, and details the experimental protocols necessary for evaluating the efficacy of new Makisterone A analogs.
Introduction to Makisterone A
Makisterone A is a C28 phytoecdysteroid, a class of steroid hormones that play a crucial role in the developmental processes of arthropods, particularly in molting and metamorphosis.[1][2] In contrast to the more commonly studied C27 ecdysteroid, 20-hydroxyecdysone (B1671079) (20E), Makisterone A is the principal molting hormone in several insect orders, including Hemiptera.[3] Some phytophagous insects have the ability to directly convert phytosterols (B1254722) into C28 ecdysteroids like Makisterone A.[4] The exploration of Makisterone A and its synthetic derivatives presents a promising avenue for the development of selective and effective insect growth regulators.
Comparative Analysis: Makisterone A vs. 20-Hydroxyecdysone (20E)
While extensive comparative data on a wide range of synthetic Makisterone A derivatives is currently limited in publicly available literature, a comparison with the well-studied 20-hydroxyecdysone (20E) provides a strong baseline for understanding its biological activity. In some insects, Makisterone A has demonstrated higher potency than 20E. For instance, in the milkweed bug, Oncopeltus fasciatus, Makisterone A is approximately ten times more effective at stimulating cuticle synthesis and inhibiting vitellogenesis.[5]
| Parameter | Makisterone A | 20-Hydroxyecdysone (20E) |
| Chemical Structure | C28 Ecdysteroid (methyl group at C-24) | C27 Ecdysteroid |
| Primary Precursor | Phytosterols (e.g., campesterol, sitosterol) | Cholesterol |
| Prevalence | Primary molting hormone in some insects (e.g., Hemiptera, Hymenoptera) | Primary molting hormone in most insects (e.g., Diptera, Lepidoptera) |
| Receptor Binding | Binds to the ecdysone (B1671078) receptor (EcR/USP) heterodimer. In Nezara viridula, it shows similar affinity to 20E for the EcR/USP complex. | Binds to the ecdysone receptor (EcR/USP) heterodimer. |
Table 1: Comparative Biological Activity of Makisterone A and 20-Hydroxyecdysone (20E)
| Biological Effect | Insect Species | Makisterone A Activity | 20-Hydroxyecdysone (20E) Activity | Reference |
| Cuticle Synthesis Stimulation & Vitellogenesis Inhibition | Oncopeltus fasciatus (Milkweed Bug) | ~10x more potent | Baseline | [5] |
| Mortality, Pupation & Adult Emergence (Ingestion) | Tribolium castaneum (Red Flour Beetle) | Induces mortality, reduces pupation and emergence at 300-1200 ppm | Not specified | [6] |
| Ecdysone Receptor Binding Affinity | Nezara viridula (Green Stink Bug) | Similar affinity | Similar affinity | |
| Ecdysone Receptor Binding (BII Bioassay) | Drosophila melanogaster | Agonistic activity | Agonistic activity | [7][8] |
Ecdysteroid Signaling Pathway
Ecdysteroids, including Makisterone A and its derivatives, exert their effects by activating a specific signaling pathway.[1][2] The hormone binds to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[9] This ligand-receptor complex then binds to specific DNA sequences called Ecdysone Response Elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription. This cascade of gene expression ultimately orchestrates the complex processes of molting and metamorphosis.
Experimental Protocols
To facilitate the discovery and evaluation of novel Makisterone A derivatives, the following standardized experimental protocols are recommended.
Competitive Ligand Binding Assay
This assay determines the binding affinity of a test compound to the ecdysone receptor complex (EcR/USP).
-
Objective: To quantify the relative binding affinity (IC50) of Makisterone A derivatives for the EcR/USP heterodimer.
-
Materials:
-
Radiolabeled ecdysteroid (e.g., [³H]ponasterone A)
-
Purified EcR and USP proteins (can be expressed in and purified from E. coli or insect cell lines)
-
Makisterone A derivatives of interest
-
Binding buffer
-
Scintillation counter
-
-
Procedure:
-
Incubate a constant concentration of purified EcR/USP heterodimer and radiolabeled ecdysteroid with varying concentrations of the unlabeled test derivative.
-
Allow the binding reaction to reach equilibrium.
-
Separate the protein-bound radioligand from the unbound radioligand.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Drosophila melanogaster BII Cell-Based Bioassay
This in vitro assay assesses the agonistic or antagonistic activity of compounds on the ecdysteroid signaling pathway in a cellular context.
-
Objective: To determine if Makisterone A derivatives can activate (agonist) or block (antagonist) the ecdysone receptor in living cells.
-
Materials:
-
Drosophila melanogaster BII cell line (responsive to ecdysteroids)
-
Cell culture medium and supplements
-
Makisterone A derivatives
-
Assay for cell proliferation or a reporter gene assay (e.g., luciferase under the control of an EcRE)
-
-
Procedure (for agonist activity):
-
Culture BII cells in microplates.
-
Expose the cells to a range of concentrations of the test derivative.
-
Incubate for a defined period.
-
Measure the cellular response, which is typically a change in cell morphology, aggregation, or the expression of a reporter gene.
-
Determine the EC50 value, the concentration that elicits a half-maximal response.
-
-
Procedure (for antagonist activity):
-
Co-incubate the cells with a constant, sub-maximal concentration of a known ecdysteroid agonist (e.g., 20E or Makisterone A) and varying concentrations of the test derivative.
-
Measure the cellular response. A decrease in the response indicates antagonistic activity.
-
Insect Bioassays
These in vivo assays evaluate the effects of the derivatives on the development of whole organisms.
-
Objective: To assess the impact of Makisterone A derivatives on insect molting, metamorphosis, and overall survival.
-
Methods:
-
Topical Application: Apply a precise dose of the compound dissolved in a suitable solvent (e.g., acetone) to the dorsal thorax of larvae or pupae.
-
Dietary Ingestion: Incorporate the test compound into the artificial diet of the insects.
-
-
Procedure:
-
Select a suitable insect species for testing (e.g., Tribolium castaneum, Spodoptera exigua).
-
Synchronize the developmental stage of the test insects.
-
Administer the test compound using one of the methods described above at various concentrations.
-
Maintain the treated insects under controlled environmental conditions.
-
Monitor the insects daily and record developmental abnormalities, such as failed molting, malformed pupae or adults, and mortality.
-
Calculate the lethal concentration (LC50) or lethal dose (LD50) values.
-
Conclusion and Future Directions
Makisterone A is a potent insect molting hormone with significant potential for the development of novel insecticides. While direct comparative studies on a series of its derivatives are not yet widely available, the established methodologies for evaluating ecdysteroid activity provide a clear path forward for future research. By systematically synthesizing and testing Makisterone A analogs using the protocols outlined in this guide, researchers can elucidate structure-activity relationships and identify lead compounds with enhanced potency and selectivity. This line of inquiry holds considerable promise for the creation of next-generation insect growth regulators that are both effective and environmentally sound.
References
- 1. An ecdysone receptor from the pentatomomorphan, Nezara viridula, shows similar affinities for moulting hormones makisterone A and 20-hydroxyecdysone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Design, synthesis, and biological evaluation of insect hormone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of insect hormone agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Determinants of Differential Ligand Sensitivities of Insect Ecdysteroid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Receptor Binding Affinity: A Comparative Analysis of Makisterone A and Its Acetonide Derivative
A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies on the receptor binding affinity of Makisterone A and its acetonide derivative. As such, a quantitative side-by-side comparison based on experimental data cannot be provided at this time. This guide will therefore focus on the established receptor binding profile of Makisterone A and offer a scientifically grounded perspective on how the formation of an acetonide derivative could theoretically influence its interaction with the ecdysone (B1671078) receptor.
Makisterone A is a naturally occurring ecdysteroid, a class of steroid hormones that play a crucial role in the molting process of insects and other arthropods.[1][2] Its biological activity is mediated through binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[1] The ligand-bound EcR/USP complex then binds to specific DNA response elements to regulate the transcription of genes involved in molting and development.
Receptor Binding Affinity of Makisterone A
Makisterone A has been shown to bind to the heterodimeric ecdysone receptor with nanomolar affinity.[1] Studies on the ecdysone receptor from the pentatomomorphan bug, Nezara viridula, have demonstrated that Makisterone A exhibits a binding affinity similar to that of 20-hydroxyecdysone (B1671079) (20E), another major insect molting hormone. This supports the role of Makisterone A as a significant physiological ligand for the ecdysone receptor in certain insect species.
| Compound | Receptor | Organism | Binding Affinity (Kd) | Reference |
| Makisterone A | Ecdysone Receptor (NvE10/NvE11) | Nezara viridula | Similar to 20-hydroxyecdysone | Not explicitly quantified in text |
Note: Specific quantitative values for the binding affinity of Makisterone A are not consistently reported across the available literature, with descriptions often being qualitative or comparative.
The Hypothetical Impact of Acetonide Formation on Receptor Binding
An acetonide is a functional group formed by the reaction of a diol with a ketone or an aldehyde, in this case, acetone. In the context of a steroid like Makisterone A, acetonide formation would typically involve the reaction with vicinal diols (hydroxyl groups on adjacent carbon atoms) in the molecule. The formation of this cyclic ketal can have significant implications for the molecule's three-dimensional structure, polarity, and ability to form hydrogen bonds.
The interaction between a steroid hormone and its receptor is highly specific, relying on a precise fit within the ligand-binding pocket and the formation of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The introduction of an acetonide group would likely alter these interactions in several ways:
-
Steric Hindrance: The bulky acetonide group could create steric hindrance, potentially preventing the steroid from fitting optimally into the receptor's binding pocket.
-
Loss of Hydrogen Bonding: The hydroxyl groups involved in acetonide formation would no longer be available to act as hydrogen bond donors or acceptors. If these hydroxyls are critical for anchoring the ligand within the binding pocket, their modification would be expected to decrease binding affinity.
-
Altered Polarity: The acetonide group is less polar than the two hydroxyl groups it replaces. This change in polarity could affect the overall solubility and partitioning of the molecule, as well as its interactions within the predominantly hydrophobic environment of the ligand-binding pocket.
Based on these general principles, it is plausible to hypothesize that the formation of a Makisterone A acetonide would likely lead to a decrease in its binding affinity for the ecdysone receptor compared to the parent compound. However, without experimental data, this remains a conjecture.
Experimental Protocols for Comparative Binding Affinity Studies
To definitively compare the receptor binding affinities of Makisterone A and its acetonide, a competitive radioligand binding assay would be the standard experimental approach.
Preparation of Receptor Source
-
Expression and Purification of Recombinant EcR and USP: The ligand-binding domains (LBDs) of the ecdysone receptor (EcR) and its heterodimeric partner, the ultraspiracle protein (USP), from a relevant insect species would be expressed in a suitable system (e.g., E. coli, baculovirus-infected insect cells). The recombinant proteins would then be purified to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Radioligand Binding Assay
-
Radioligand: A high-affinity radiolabeled ecdysteroid, such as [³H]ponasterone A, is typically used.
-
Assay Buffer: A suitable buffer containing protease inhibitors is used to maintain the integrity of the receptor proteins.
-
Incubation: A constant concentration of the purified EcR/USP heterodimer and the radioligand are incubated with increasing concentrations of the unlabeled competitor ligands (Makisterone A and its acetonide) in a multi-well plate format.
-
Separation of Bound and Free Radioligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. Common methods include filtration through glass fiber filters (which retain the protein-ligand complex) or scintillation proximity assay (SPA).
-
Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
Data Analysis
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.
-
The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined for each compound by non-linear regression analysis.
-
The equilibrium dissociation constant (Ki) for each competitor can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Visualizing the Comparison
The following diagrams illustrate the key concepts discussed.
Figure 1. Logical relationship between Makisterone A, its acetonide, and the ecdysone receptor.
Figure 2. Experimental workflow for a competitive radioligand binding assay.
References
Unmasking an Analog: The Cross-Reactivity of Makisterone A 20,22-monoacetonide in Ecdysone Immunoassays
For researchers, scientists, and drug development professionals, the precise quantification of ecdysteroids is critical for accurate study outcomes. However, the structural similarity of various ecdysteroids can lead to significant cross-reactivity in widely-used ecdysone (B1671078) immunoassays, potentially compromising data integrity. This guide provides a comparative analysis of the cross-reactivity of Makisterone A and other ecdysteroids in a commercial 20-hydroxyecdysone (B1671079) (20E) enzyme immunoassay (EIA), supported by experimental data and detailed protocols to aid in the interpretation of immunoassay results.
Comparative Cross-Reactivity of Ecdysteroids in a 20-Hydroxyecdysone EIA
The following table summarizes the cross-reactivity of various ecdysteroids in the Bertin Corp 20-Hydroxyecdysone ELISA kit. This competitive assay utilizes a rabbit anti-20E antibody. Cross-reactivity is expressed as a percentage relative to 20-hydroxyecdysone, which is set at 100%.
| Compound | Cross-Reactivity (%) |
| 20-Hydroxyecdysone | 100 |
| Ecdysone | 100 |
| 2-deoxy-20-hydroxy-ecdysone | 88 |
| Polypodine B | 70 |
| 2-deoxy-ecdysone | 63 |
| Ponasterone A | 43 |
| Makisterone A | 4 |
| Cyasterone | 5 |
| Podecdysone C | 4.5 |
| 26-hydroxy-ecdysone | 1.4 |
| Muristerone A | 1.2 |
| Kaladasterone | 1 |
| 22-epi-ecdysone | < 0.1 |
| Posterone | < 0.1 |
Data sourced from the Bertin Corp 20-Hydroxyecdysone ELISA kit datasheet.
As the data indicates, Makisterone A exhibits a low but notable cross-reactivity of 4% in this specific 20E immunoassay. This suggests that in samples containing high concentrations of Makisterone A, a false positive signal for 20-hydroxyecdysone may be detected. The 20,22-monoacetonide modification may alter this cross-reactivity, and researchers should exercise caution when interpreting results from samples where this compound may be present.
Ecdysone Signaling Pathway
The biological effects of ecdysteroids are mediated through a well-defined signaling cascade. The following diagram illustrates the canonical ecdysone signaling pathway.
Experimental Protocols
The determination of ecdysteroid cross-reactivity is typically performed using a competitive enzyme immunoassay (EIA). The following is a generalized protocol based on commercially available kits and published methodologies.
Competitive Enzyme Immunoassay (EIA) Protocol
This protocol outlines the key steps for a competitive EIA to determine the concentration of an ecdysteroid in a sample.
-
Plate Coating: A microtiter plate is pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
Reagent Preparation:
-
Standards: Prepare a serial dilution of the primary ecdysteroid standard (e.g., 20-hydroxyecdysone) to generate a standard curve.
-
Samples: Dilute unknown samples to fall within the range of the standard curve.
-
Tracer: Prepare a solution of enzyme-conjugated ecdysteroid (e.g., 20E-acetylcholinesterase).
-
Primary Antibody: Prepare a solution of the specific anti-ecdysteroid antibody (e.g., rabbit anti-20E).
-
-
Competitive Binding:
-
Add the standards, samples, tracer, and primary antibody to the wells of the microtiter plate.
-
During incubation, the unlabeled ecdysteroid in the standards or samples and the enzyme-conjugated ecdysteroid (tracer) compete for binding to the limited number of primary antibody sites.
-
-
Washing: Wash the plate to remove any unbound reagents.
-
Substrate Addition: Add the enzyme's substrate to the wells. The enzyme converts the substrate into a colored product.
-
Signal Detection: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of the ecdysteroid in the sample.
-
Quantification: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the ecdysteroid in the samples by interpolating their absorbance values from the standard curve.
Experimental Workflow for Ecdysteroid Immunoassay
The logical flow of a competitive immunoassay is depicted in the following diagram.
Confirming the Identity of Synthesized Makisterone A 20,22-monoacetonide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phytoecdysteroid derivatives is a critical step in the exploration of their potential therapeutic applications. Following synthesis, rigorous identity confirmation is paramount to ensure the correct molecular structure has been achieved. This guide provides a comparative framework for confirming the identity of synthesized Makisterone A 20,22-monoacetonide, a derivative of the naturally occurring insect molting hormone, Makisterone A. This guide outlines the key analytical techniques and presents expected data for comparison.
Spectroscopic Data Comparison
The primary methods for structural elucidation of steroidal compounds include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following table summarizes the expected key signals for the synthesized this compound compared to the parent compound, Makisterone A. The expected values for the acetonide are inferred from known data of related ecdysteroid acetonides.[1][2][3]
| Technique | Makisterone A (Expected) | Synthesized this compound (Expected) | Rationale for Change |
| ¹H-NMR | |||
| C-21 methyl | Singlet | Shifted singlet | Change in the electronic environment due to the acetonide ring. |
| C-22 proton | Multiplet | Shifted multiplet | Significant downfield shift due to bonding within the acetonide ring. |
| Acetonide methyls | N/A | Two new singlets (around δ 1.3-1.4 ppm) | Appearance of two distinct methyl groups from the introduced acetonide.[3] |
| ¹³C-NMR | |||
| C-20 | ~78 ppm | Shifted (~ +5-8 ppm) | Deshielding effect from the acetonide ring formation.[3] |
| C-22 | ~76 ppm | Shifted (~ +2-3 ppm) | Deshielding effect from the acetonide ring formation.[3] |
| Acetonide Carbonyl | N/A | New signal (~108 ppm) | Characteristic signal for the quaternary carbon of the acetonide group.[3] |
| Acetonide Methyls | N/A | Two new signals (~27 and 29 ppm) | Appearance of carbon signals for the two methyl groups of the acetonide.[3] |
| Mass Spec. | |||
| [M+H]⁺ | m/z 495.33 | m/z 535.36 | Addition of the acetonide group (C₃H₄O) increases the molecular weight by 40 amu. |
| Key Fragments | Loss of water molecules, side-chain cleavage | Loss of acetone (B3395972), loss of water, side-chain cleavage | New fragmentation pathway involving the loss of the stable acetone molecule. |
Experimental Protocols
Accurate data acquisition is crucial for reliable identity confirmation. The following are detailed methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the synthesized compound and for its isolation.[4][5]
-
System: Reversed-phase HPLC (RP-HPLC)
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.[4] For example, a linear gradient from 20% to 80% acetonitrile in water over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 242 nm, characteristic for the 7-en-6-one chromophore of ecdysteroids.[1][5]
-
Sample Preparation: Dissolve the synthesized product in methanol (B129727) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (B151607) (CDCl₃) are common solvents.[6]
-
¹H-NMR: Acquire spectra at a frequency of 400 MHz or higher for better resolution. Key parameters to analyze include chemical shifts (δ), coupling constants (J), and integration.
-
¹³C-NMR: Acquire spectra at a frequency of 100 MHz or higher.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC are invaluable for assigning specific proton and carbon signals and confirming connectivity, especially in complex molecules like steroids.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound.
-
Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for these types of molecules.[7]
-
Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to determine the accurate mass and elemental composition.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide valuable structural information and confirm the presence of the acetonide group through characteristic neutral losses.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis and identity confirmation of this compound.
Caption: Synthetic and Purification Workflow.
Caption: Analytical Workflow for Identity Confirmation.
Alternative Identification Methods
While NMR and MS are the gold-standard for structural elucidation, other techniques can provide supporting evidence:
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as hydroxyls (-OH) and the α,β-unsaturated ketone. The formation of the acetonide will result in changes in the C-O stretching region.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Confirms the presence of the 7-en-6-one chromophore, which should remain unchanged after the acetonide formation, showing a characteristic absorption maximum around 242 nm.[1][5]
By systematically applying these analytical methods and comparing the acquired data with the expected values, researchers can confidently confirm the identity of synthesized this compound. This rigorous confirmation is a critical checkpoint before proceeding with further biological and pharmacological studies.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of High-Performance Liquid Chromatography for Identification and Quantification of Phytoecdysteroids Ecdysterone and Turkesterone in Dietary Supplements [mdpi.com]
- 5. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adipogen.com [adipogen.com]
- 7. pure.uva.nl [pure.uva.nl]
Validating the Effect of Makisterone A 20,22-monoacetonide on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Makisterone A 20,22-monoacetonide and its alternatives in modulating gene expression. Due to the limited availability of specific quantitative data for this compound, this document leverages experimental data from closely related and well-studied ecdysteroids, namely 20-hydroxyecdysone (B1671079) (20E), Ponasterone A, and Muristerone A, to provide a comprehensive overview for researchers.
Executive Summary
This compound, a derivative of the phytoecdysteroid Makisterone A, is presumed to influence gene expression through the ecdysone (B1671078) signaling pathway. This pathway is initiated by the binding of an ecdysteroid to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP). This ligand-receptor complex then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes, leading to the activation or repression of their transcription. This guide compares the gene expression effects of key alternative ecdysteroids, provides detailed experimental protocols for validation, and visualizes the underlying molecular pathways and experimental workflows.
Comparison of Ecdysteroid Effects on Gene Expression
The following table summarizes the quantitative effects of 20-hydroxyecdysone (20E) and Ponasterone A on the expression of well-characterized ecdysone-responsive genes in insect cells. This data is indicative of the expected effects of ecdysteroid compounds.
| Gene | Compound | Cell Line/Tissue | Fold Change | Time Point | Method |
| Ecdysone Receptor (EcR) | 20-hydroxyecdysone | Spodoptera litura midgut | Up-regulated | - | RNA-seq |
| Hormone Receptor 3 (HR3) | 20-hydroxyecdysone | Helicoverpa armigera | Largest expressional change | - | RNA-seq |
| E75 | 20-hydroxyecdysone | Spodoptera litura midgut | Up-regulated | - | RNA-seq |
| Broad Complex (Br-C) | 20-hydroxyecdysone | Helicoverpa armigera | Up-regulated | - | RNA-seq |
| Various Genes | Ponasterone A | Drosophila Kc167 cells | 256 genes regulated | - | Microarray |
| Various Genes | 20-hydroxyecdysone | Drosophila Kc167 cells | 148 genes regulated | - | Microarray |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for its validation, the following diagrams illustrate the ecdysone signaling pathway and a typical experimental workflow for analyzing gene expression changes.
Unveiling the Structure-Activity Relationship of Makisterone A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Makisterone (B1173491) A and its analogs, focusing on their structure-activity relationships (SAR). We delve into their biological activities, supported by experimental data, to offer insights for researchers in drug discovery and development. This document summarizes quantitative data, details experimental methodologies, and visualizes the key signaling pathway involved.
Comparative Biological Activity of Makisterone A and Analogs
Makisterone A, a C28 ecdysteroid, and its analogs are of significant interest due to their diverse biological activities, including insecticidal and anabolic effects. Understanding the relationship between their chemical structure and biological function is crucial for the development of novel insecticides and potential therapeutic agents. The primary mechanism of action for ecdysteroids is the activation of the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). The binding affinity of a ligand to the EcR/USP complex is a key determinant of its biological potency.
The following table summarizes the available quantitative data on the binding affinity of Makisterone A and a key analog, 20-hydroxyecdysone (B1671079) (20E), to the ecdysone receptor of the green stink bug, Nezara viridula.
| Compound | Receptor Isoform | Binding Affinity (Kd, nM) | Reference |
| Makisterone A | NvE10 (NvEcR/NvUSP) | 7.5 ± 1.2 | [1] |
| NvE11 (NvEcR/NvUSP) | 6.8 ± 1.0 | [1] | |
| 20-Hydroxyecdysone (20E) | NvE10 (NvEcR/NvUSP) | Similar to Makisterone A | [1] |
| NvE11 (NvEcR/NvUSP) | Similar to Makisterone A | [1] |
Note: A lower Kd value indicates a higher binding affinity. The study on Nezara viridula is particularly relevant as this insect utilizes Makisterone A as its major molting hormone[1]. The similar binding affinities of Makisterone A and 20-hydroxyecdysone to the N. viridula ecdysone receptor isoforms suggest that the C28 side chain of Makisterone A does not hinder its interaction with the receptor in this species[1]. Further research is needed to expand this dataset with a wider range of Makisterone A analogs and to correlate receptor binding with functional outcomes such as insecticidal and anabolic activity.
Ecdysone Receptor Signaling Pathway
The biological effects of Makisterone A and its analogs are mediated through the ecdysone receptor signaling pathway. Upon binding of an ecdysteroid ligand, the EcR/USP heterodimer undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. This cascade of gene expression ultimately orchestrates complex physiological processes like molting in insects and can influence protein synthesis in mammalian cells.
Caption: Ecdysone receptor signaling pathway initiated by Makisterone A.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the structure-activity relationship of Makisterone A analogs.
Competitive Radioligand Binding Assay for Ecdysone Receptor Affinity
This assay determines the binding affinity of test compounds to the ecdysone receptor by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Purified ecdysone receptor (EcR) and ultraspiracle (USP) proteins
-
Radiolabeled ecdysteroid (e.g., [³H]ponasterone A)
-
Unlabeled test compounds (Makisterone A and its analogs)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 5% glycerol)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the purified EcR/USP heterodimer, a fixed concentration of the radiolabeled ecdysteroid, and varying concentrations of the unlabeled test compound in the binding buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Filtration: Transfer the reaction mixtures to a 96-well filter plate and apply a vacuum to separate the protein-bound radioligand from the unbound radioligand. The filters will trap the protein-ligand complexes.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The dissociation constant (Kd) of the test compound can then be determined using the Cheng-Prusoff equation.
In Vitro Myotube Hypertrophy Assay in C2C12 Cells
This assay assesses the anabolic activity of Makisterone A analogs by measuring their effect on the size of differentiated muscle cells.
Materials:
-
C2C12 myoblast cell line
-
Growth medium (e.g., DMEM with 10% fetal bovine serum)
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
Test compounds (Makisterone A and its analogs)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., hematoxylin (B73222) and eosin (B541160) or immunofluorescence staining for myosin heavy chain)
-
Microscope with imaging software
Procedure:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in growth medium until they reach approximately 80-90% confluency. To induce differentiation into myotubes, replace the growth medium with differentiation medium.
-
Treatment: After 4-6 days of differentiation, treat the myotubes with various concentrations of the test compounds or a vehicle control for 24-72 hours.
-
Fixation and Staining: Wash the cells with PBS, fix them with a suitable fixative, and then stain the myotubes to visualize their morphology.
-
Image Acquisition and Analysis: Capture images of the stained myotubes using a microscope. Measure the diameter of a significant number of myotubes (e.g., >100) for each treatment group using imaging software.
-
Data Analysis: Calculate the average myotube diameter for each treatment group and compare it to the vehicle control to determine the hypertrophic effect of the compounds. Statistical analysis is performed to assess the significance of the observed changes.
Conclusion
The structure-activity relationship of Makisterone A and its analogs is a promising area of research with implications for both agriculture and medicine. The available data indicates that Makisterone A exhibits a high binding affinity to the ecdysone receptor, comparable to that of 20-hydroxyecdysone in certain insect species. This suggests that the C28 side chain is well-tolerated by the receptor's ligand-binding pocket. To further elucidate the SAR of this class of compounds, a systematic investigation of a broader range of analogs is necessary. By employing the experimental protocols detailed in this guide, researchers can generate the quantitative data needed to design more potent and selective ecdysteroid-based molecules for targeted applications. The continued exploration of the anabolic properties of these compounds in mammalian systems may also open new avenues for therapeutic interventions.
References
A Comparative Guide to the Metabolic Stability of Makisterone A and its Acetonide Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction to Makisterone A and its Acetonide
Makisterone A is a naturally occurring ecdysteroid found in various plants and insects, where it plays a role in molting and development.[1][2][3][4] Like other ecdysteroids, its potential pharmacological effects in mammals are a subject of ongoing research. Chemical modification of the parent molecule, such as the formation of an acetonide by protecting the vicinal diols, is a common strategy in medicinal chemistry to enhance pharmacokinetic properties, including metabolic stability and bioavailability. This guide focuses on the hypothetical comparison of Makisterone A and its acetonide in terms of their susceptibility to metabolic degradation.
Hypothetical Comparison of Metabolic Stability
Protecting the hydroxyl groups of Makisterone A as an acetonide is expected to increase its metabolic stability. The hydroxyl groups are common sites for Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism. By masking these reactive sites, the acetonide derivative is likely to be less susceptible to enzymatic degradation in the liver, leading to a longer half-life and lower intrinsic clearance.
The following table presents a hypothetical but representative summary of quantitative data that would be obtained from an in vitro metabolic stability assay.
Table 1: Hypothetical In Vitro Metabolic Stability Data for Makisterone A and Makisterone A Acetonide in Human Liver Microsomes
| Compound | Half-life (t1/2, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |
| Makisterone A | 25 | 27.7 |
| Makisterone A Acetonide | > 60 | < 11.5 |
| Verapamil (Control) | 15 | 46.2 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
A standard and widely accepted method for determining the metabolic stability of compounds is the in vitro liver microsomal stability assay.[5][6][7][8][9]
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of Makisterone A and its acetonide derivative upon incubation with human liver microsomes.
Materials:
-
Makisterone A
-
Makisterone A Acetonide
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
Control compound with known metabolic stability (e.g., Verapamil)
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: A master mix is prepared containing phosphate buffer and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: The master mix is pre-incubated at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the test compound (Makisterone A or its acetonide, typically at a final concentration of 1 µM) and the NADPH regenerating system to the pre-warmed microsome mixture. A control incubation is performed without the NADPH regenerating system to assess non-enzymatic degradation.
-
Time-course Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to quantify the concentration of Makisterone A or its acetonide at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculation of Half-life and Intrinsic Clearance:
-
The half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k
-
The in vitro intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount) [10]
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Ecdysteroid Signaling Pathway
Makisterone A, like other ecdysteroids, is known to exert its biological effects by activating the ecdysone (B1671078) receptor (EcR), a nuclear receptor.[11][12][13][14] Upon binding, the EcR forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on the DNA, leading to the transcription of target genes.
Caption: Ecdysteroid signaling via the EcR/USP receptor complex.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Makisterone A:a 28-carbon hexahydroxy molting hormone from the embryo of the milkweed bug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Makisterone A | C28H46O7 | CID 12312690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mercell.com [mercell.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. bioivt.com [bioivt.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 13. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sdbonline.org [sdbonline.org]
Assessing the Specificity of Makisterone A 20,22-monoacetonide for Ecdysone Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ecdysone (B1671078) Receptor Signaling
Ecdysteroids, such as the primary insect molting hormone 20-hydroxyecdysone, are crucial regulators of insect development and metamorphosis.[1][2] Their effects are mediated by the ecdysone receptor (EcR), a member of the nuclear receptor superfamily. The functional ecdysone receptor is a heterodimer composed of the EcR protein and the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[2][3][4] Upon ligand binding, the EcR-USP heterodimer undergoes a conformational change, binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, and modulates their transcription.[3] This signaling cascade ultimately governs key physiological processes like molting and reproduction. The specificity of different ecdysteroid analogs for various EcR isoforms across different insect orders is a critical area of research for the development of selective insect growth regulators.
Comparative Data for Ecdysone Receptor Agonists
To provide a context for evaluating Makisterone A 20,22-monoacetonide, the following table summarizes the binding affinities and functional activities of several well-characterized ecdysone receptor agonists. It is important to note that the affinity of these compounds can vary significantly depending on the insect species and the specific EcR isoform being tested.
| Compound | Receptor Source | Assay Type | Parameter | Value | Reference |
| Ponasterone A | Drosophila melanogaster | Radioligand Binding | Kd | 1.2 nM (with USP) | [5] |
| 20-Hydroxyecdysone | Chilo suppressalis | Radioligand Binding | Kd | 55 nM (EcR only) | [5] |
| Tebufenozide | Lepidopteran cells | Reporter Gene Assay | EC50 | Varies (High affinity) | [6] |
| Makisterone A | Nezara viridula | Not specified | Affinity | Similar to 20-hydroxyecdysone | [7] |
Note: The lack of data for this compound highlights a research gap. The experimental protocols provided in this guide can be utilized to generate the necessary data for a direct comparison.
Experimental Protocols
To determine the binding affinity and functional specificity of this compound for ecdysone receptors, the following detailed experimental protocols are recommended.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ecdysone receptor.
1. Materials:
-
Receptor Source: Cell lysate or purified EcR/USP heterodimer from the insect species of interest.
-
Radioligand: A high-affinity radiolabeled ecdysteroid, such as [³H]-Ponasterone A.
-
Test Compound: this compound and other reference compounds.
-
Assay Buffer: Tris-HCl buffer containing appropriate salts and protease inhibitors.
-
Filtration Apparatus: 96-well filter plates with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
2. Protocol:
-
Receptor Preparation: Prepare cell lysates or purified EcR/USP protein from a suitable expression system.
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound (this compound) or reference compounds.
-
Incubation: Incubate the plate at a specified temperature and duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Ecdysone-Responsive Luciferase Reporter Gene Assay
This cell-based functional assay measures the ability of a test compound to activate the transcription of a reporter gene under the control of an ecdysone-responsive promoter.[8]
1. Materials:
-
Cell Line: An insect or mammalian cell line that does not endogenously express EcR and USP (e.g., HEK293).[8]
-
Expression Plasmids: Plasmids encoding the full-length cDNAs for the EcR and USP of the insect species of interest.
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene driven by a promoter with multiple copies of the ecdysone response element (EcRE).
-
Transfection Reagent: A suitable reagent for transfecting the plasmids into the chosen cell line.
-
Test Compound: this compound and other reference compounds.
-
Luciferase Assay Reagent: A commercial kit containing the substrate for the luciferase enzyme.
-
Luminometer: For measuring the light output from the luciferase reaction.
2. Protocol:
-
Cell Culture and Transfection: Culture the cells to an appropriate density and co-transfect them with the EcR, USP, and EcRE-luciferase reporter plasmids.
-
Compound Treatment: After a suitable post-transfection period, treat the cells with varying concentrations of this compound or reference compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression and protein synthesis (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates. The luciferase enzyme will catalyze a reaction that produces light.
-
Luminescence Measurement: Measure the light output using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Visualizing Key Processes
To further aid in the understanding of the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: Ecdysone Receptor Signaling Pathway.
Caption: Workflow for Assessing Agonist Specificity.
References
- 1. ijcmas.com [ijcmas.com]
- 2. researchgate.net [researchgate.net]
- 3. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 4. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The X-ray structure of a hemipteran ecdysone receptor ligand-binding domain: comparison with a lepidopteran ecdysone receptor ligand-binding domain and implications for insecticide design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Makisterone A 20,22-monoacetonide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Makisterone A 20,22-monoacetonide, a natural product for research.
Disclaimer: The following procedures are based on general laboratory safety protocols and available safety data. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for this compound before proceeding with any disposal. Regulations may vary by location.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While the Safety Data Sheet for this compound does not list specific hazard classifications, it is best practice to handle all chemical waste with care.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields. |
| Hand Protection | Chemical impermeable gloves. |
| Body Protection | Laboratory coat or other suitable protective clothing. |
Step-by-Step Disposal Procedure
The disposal of this compound should be approached with the understanding that discharge into the environment must be avoided.[1] The primary method of disposal is collection and arrangement for proper chemical waste disposal through your institution's certified waste management program.
Step 1: Waste Segregation
Segregate waste containing this compound from other waste streams. Do not mix it with incompatible chemicals. If the compound is in a solution, do not combine it with other solvent waste unless approved by your EHS department.
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a suitable and closed container for the collection of this compound waste.[1] The container must be chemically compatible with the compound and any solvents used.
-
Solid Waste: If the waste is a solid (e.g., leftover compound, contaminated labware), place it directly into the designated waste container.
-
Liquid Waste: If the waste is a solution, pour it carefully into the designated liquid waste container.
-
Container Management: Keep the waste container securely closed except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.
Step 3: Labeling the Waste Container
Properly label the waste container with the following information:
-
The words "Hazardous Waste" or "Chemical Waste" (as required by your institution).
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
Step 4: Arranging for Disposal
Contact your institution's EHS or a certified chemical waste disposal service to arrange for the pickup and disposal of the waste container. Follow their specific procedures for scheduling a pickup. Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[1]
Step 5: Decontamination of Empty Containers
Empty containers that held this compound should be managed as follows:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent that can dissolve the compound.
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as chemical waste.
-
Deface Label: After triple rinsing, deface or remove the original label from the container.
-
Final Disposal: Dispose of the clean, defaced container according to your laboratory's procedures for non-hazardous glass or plastic waste.
Spill Management
In the event of a spill, take the following immediate actions:
-
Ensure Adequate Ventilation: Handle the spill in a well-ventilated area.
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Absorb the Spill: Use an inert absorbent material to clean up the spill.
-
Collect Waste: Collect the absorbent material and the spilled substance and place it in a suitable, closed container for disposal as chemical waste.
-
Decontaminate the Area: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Makisterone A 20,22-monoacetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Makisterone A 20,22-monoacetonide. Adherence to these procedures is essential to ensure a safe laboratory environment and prevent exposure.
This compound is a natural product intended for life sciences research.[1] While specific hazard data for this compound is limited, it is crucial to handle it with care, following standard protocols for potentially hazardous chemicals.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile or Neoprene), inspected before use.[2][3] | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles with side-shields.[2] A face shield may be used for additional protection against splashes.[3] | To protect eyes from splashes and airborne particles. |
| Body Protection | A disposable gown or a clean lab coat.[3] For higher-risk procedures, fire/flame resistant and impervious clothing is recommended.[2] | To protect skin and clothing from contamination. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[2] For unpacking materials that are not in plastic containers, a respirator is recommended.[4] | To prevent inhalation of dust or aerosols. |
II. Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
| Procedure | Guideline | Rationale |
| Handling | Handle in a well-ventilated area.[2] Avoid the formation of dust and aerosols.[2] Use non-sparking tools.[2] | To minimize inhalation exposure and prevent ignition. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The recommended storage temperature is -20°C.[1] | To ensure the stability of the compound and prevent accidental release. |
| Hygiene | Practice good industrial hygiene and safety. Wash hands thoroughly after handling.[2] | To prevent accidental ingestion or cross-contamination. |
III. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | Immediate Action |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Consult a doctor.[2] |
| Spill | Evacuate personnel to a safe area. Prevent further leakage if safe to do so. Do not let the chemical enter drains.[2] Use appropriate PPE and clean up the spill according to laboratory protocols. |
IV. Disposal Plan
Chemical waste must be managed to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[2] |
| Contaminated PPE | Dispose of as hazardous waste. Single-use PPE should be placed in a labeled, durable polyethylene (B3416737) bag. |
V. Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
